molecular formula C34H44N8O3 B608267 JWG-071 CAS No. 2250323-50-1

JWG-071

Cat. No.: B608267
CAS No.: 2250323-50-1
M. Wt: 612.78
InChI Key: ACWOMSOYIIVIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWG-071 is recognized as the first reported kinase-selective chemical probe for Extracellular Signal-Regulated Kinase 5 (ERK5) . It demonstrates potent inhibitory activity against ERK5 and the Leucine-Rich Repeat Kinase 2 (LRRK2) with IC50 values of 88 nM and 109 nM, respectively . This inhibitor is a valuable tool for deconvoluting the complex biological roles of the MEK5-ERK5 signaling pathway in cancer progression . Research has established that the MEK5-ERK5 pathway is a critical regulator of cancer cell proliferation and survival . This compound has shown significant preclinical efficacy in sensitizing cancer cells to extrinsic apoptosis induced by death-receptor agonists like TRAIL . By inhibiting ERK5, this compound modulates the stability of proteins such as TP53INP2, leading to enhanced caspase-8 activation and increased cancer cell sensitivity to cytotoxic agents . Furthermore, studies in endometrial cancer models reveal that ERK5 inhibition impairs the NF-κB pathway by downregulating NEMO/IKKγ expression, thereby promoting apoptosis . This suggests that targeting the ERK5/NF-κB axis with this compound could represent a novel therapeutic strategy . Its application also extends to other research areas, such as melanoma, where the MEK5/ERK5 pathway promotes the activation of Hedgehog/GLI signaling . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with care, referring to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-butan-2-yl-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N8O3/c1-6-23(2)42-28-10-8-7-9-26(28)33(44)39(4)29-22-35-34(37-31(29)42)36-27-12-11-24(21-30(27)45-5)32(43)41-15-13-25(14-16-41)40-19-17-38(3)18-20-40/h7-12,21-23,25H,6,13-20H2,1-5H3,(H,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWOMSOYIIVIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)C(=O)N5CCC(CC5)N6CCN(CC6)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JWG-071 ERK5 inhibitor mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of JWG-071, a Selective ERK5 Inhibitor

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is a member of the mitogen-activated protein kinase (MAPK) family.[1][2] Unlike other MAPKs, ERK5 possesses a unique C-terminal tail containing a nuclear localization sequence and a transcriptional activation domain, allowing it to directly regulate gene expression.[3] The ERK5 signaling pathway is initiated by upstream kinases, primarily MEK5, in response to growth factors and cellular stress.[2] This cascade plays a crucial role in various cellular processes, including proliferation, survival, differentiation, and migration.[1][4] Growing evidence implicates the dysregulation of the MEK5-ERK5 pathway in the onset, progression, and metastasis of numerous cancers, making it a promising target for therapeutic intervention.[5][6]

This compound was developed as a kinase-selective chemical probe for ERK5.[7][8] It emerged from the optimization of previous inhibitors, such as XMD8-92, to improve selectivity against other proteins, notably the bromodomain-containing protein 4 (BRD4), a common off-target that confounded earlier studies.[3][9] This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

The ERK5 Signaling Pathway

The canonical MEK5-ERK5 signaling pathway is a three-tiered kinase cascade. It is typically initiated by mitogens or stress signals that activate MAP3Ks (MEKK2/3). These kinases then phosphorylate and activate MEK5, the direct upstream activator of ERK5.[10] Activated MEK5, in turn, phosphorylates the TEY motif within the activation loop of ERK5's N-terminal kinase domain.[10] This phosphorylation event activates ERK5's kinase function, leading to autophosphorylation of its C-terminal domain, which facilitates its translocation into the nucleus.[10] In the nucleus, ERK5 phosphorylates and activates several transcription factors, including members of the Myocyte Enhancer Factor 2 (MEF2) family, c-Myc, and NF-κB, to regulate the expression of genes involved in cell proliferation, survival, and invasion.[4][5][6]

ERK5_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 P ERK5_cyto ERK5 MEK5->ERK5_cyto P ERK5_nuc ERK5 ERK5_cyto->ERK5_nuc Translocation JWG_071 This compound JWG_071->ERK5_cyto Inhibition MEF2 MEF2 ERK5_nuc->MEF2 P NF_kB NF-κB ERK5_nuc->NF_kB P c_Myc c-Myc ERK5_nuc->c_Myc P Gene_Expression Gene Expression (Proliferation, Survival, Invasion) MEF2->Gene_Expression NF_kB->Gene_Expression c_Myc->Gene_Expression

Caption: The MEK5-ERK5 Signaling Pathway and Inhibition by this compound.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that targets the kinase domain of ERK5.[11] By binding to the ATP pocket, it prevents the phosphorylation of downstream substrates, thereby blocking the entire signaling cascade. A key feature of this compound is its improved selectivity for ERK5 over BRD4, which was a significant confounding factor with the earlier inhibitor, XMD8-92.[3][9] This selectivity is attributed to the addition of a sec-butyl substituent that creates a steric clash with the αC-helix of BRD4.[3]

The inhibition of ERK5 kinase activity by this compound has been shown to produce several key anti-cancer effects in various cell lines:

  • Inhibition of Proliferation: this compound impairs both basal and EGF-induced cell proliferation and colony formation in endometrial and cervical cancer cells.[9]

  • Induction of Apoptosis: In endometrial cancer cell lines (Ishikawa, AN3CA, and ARK1), this compound treatment leads to a significant increase in apoptosis, evidenced by increased Annexin V staining, chromatin condensation, and activation of caspase-3.[9]

  • Induction of Cellular Senescence: In melanoma cells, both genetic and pharmacological inhibition of ERK5 with this compound elicits cellular senescence, a state of irreversible cell-cycle arrest.[12] This effect is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21.[12]

It is important to note that while this compound is a potent ERK5 inhibitor, it also exhibits activity against other kinases, such as LRRK2, DCAMKL1, DCAMKL2, and PLK4.[3][10] Therefore, when interpreting cellular data, the potential for off-target effects should be considered.[3]

JWG071_MoA cluster_cellular_effects Cellular Outcomes JWG_071 This compound ERK5_Kinase ERK5 Kinase Domain (ATP-Binding Site) JWG_071->ERK5_Kinase Binds Substrate_P Inhibition of Substrate Phosphorylation ERK5_Kinase->Substrate_P Downstream_Signal Blockade of Downstream Signaling (MEF2, NF-κB) Substrate_P->Downstream_Signal Proliferation ↓ Proliferation Downstream_Signal->Proliferation Apoptosis ↑ Apoptosis Downstream_Signal->Apoptosis Senescence ↑ Cellular Senescence Downstream_Signal->Senescence

Caption: Mechanism of Action of this compound leading to anti-cancer cellular outcomes.

Quantitative Data

The following tables summarize the quantitative data for this compound's inhibitory activity and cellular effects.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)Source
ERK5 (MAPK7)88 - 90[7][9][13]
LRRK2109[7][13]
DCAMKL2223[11]
PLK4328[11]
BRD4> 6,000[9]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Source
IshikawaEndometrial CancerCell Viability~2-3[9]
AN3CAEndometrial CancerCell Viability~2-3[9]
ARK1Endometrial CancerCell Viability~2-3[9]
HeLaCervical CancerAutophosphorylation0.020[11]

Table 3: Pharmacokinetic Profile of this compound in Mice

ParameterValueSource
Oral Bioavailability84%[9]
Tmax1 hour[9]
Half-life (t1/2)4.34 hours[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of this compound.

1. In Vitro Kinase Assay

  • Objective: To determine the concentration of this compound required to inhibit 50% of ERK5 kinase activity (IC50).

  • Principle: These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.[14] Advanced formats often use fluorescence resonance energy transfer (FRET) or other non-radioactive methods for detection.[14]

  • General Protocol:

    • Recombinant human ERK5 enzyme is incubated with a specific peptide substrate and ATP.

    • This compound is added in a series of dilutions to different wells.

    • The reaction is allowed to proceed for a defined period at an optimal temperature.

    • The amount of phosphorylated substrate is quantified using a detection reagent and a plate reader.

    • IC50 values are calculated by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

2. Western Blotting

  • Objective: To detect changes in the levels and phosphorylation status of specific proteins in cells treated with this compound.

  • General Protocol:

    • Cancer cells (e.g., HeLa, Ishikawa) are seeded and grown to a suitable confluency.

    • Cells are serum-starved and then pre-treated with this compound for a specified time before stimulation with a growth factor like EGF to induce ERK5 phosphorylation.[9]

    • Cells are lysed, and total protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for total ERK5, phospho-ERK5, cleaved caspase-3, cleaved PARP, or a loading control (e.g., GAPDH).

    • The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Active ERK5 is often identified as a slower migrating band due to autophosphorylation.[9]

3. Cell Viability / Proliferation Assay (MTT Assay)

  • Objective: To measure the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.

  • General Protocol:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of this compound.

    • Cells are incubated for a period of 24 to 72 hours.[12]

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for several hours.[12] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

    • The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 595 nm) using a microplate reader.[12]

4. Flow Cytometry for Apoptosis (Annexin V-PI Staining)

  • Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.

  • General Protocol:

    • Cells are treated with this compound for a specified duration (e.g., 24-48 hours).

    • Both adherent and floating cells are collected and washed with PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters necrotic or late apoptotic cells with compromised membranes) are added.

    • After a short incubation in the dark, the cells are analyzed by flow cytometry.

    • The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental_Workflow cluster_treatment cluster_analysis Cell_Culture Seed Cancer Cells (e.g., Ishikawa, HeLa) JWG_Treatment Treat with this compound (Dose-Response / Time-Course) Cell_Culture->JWG_Treatment Harvest Harvest Cells JWG_Treatment->Harvest Western Western Blot (p-ERK5, Cleaved Caspase-3) Harvest->Western Viability Viability Assay (MTT / CellTiter-Glo) Harvest->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Harvest->Apoptosis

Caption: General experimental workflow for assessing the cellular effects of this compound.

Conclusion

This compound is a valuable chemical probe for investigating the biological roles of ERK5. Its mechanism of action centers on the ATP-competitive inhibition of the ERK5 kinase domain, leading to the suppression of downstream signaling pathways that are critical for cancer cell proliferation and survival. The cellular consequences of ERK5 inhibition by this compound include reduced proliferation, induction of apoptosis, and promotion of cellular senescence. With its improved selectivity over BRD4 and favorable pharmacokinetic profile, this compound serves as a critical tool for preclinical studies aimed at validating the MEK5-ERK5 pathway as a therapeutic target in oncology and other diseases.

References

JWG-071: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWG-071 is a potent and selective, ATP-competitive chemical probe for Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1).[1][2] It has emerged as a valuable tool for dissecting the intricate roles of the MEK5/ERK5 signaling pathway in various physiological and pathological processes, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization and use in research settings.

Chemical Structure and Properties

This compound is a benzo[e]pyrimido-[5,4-b][3][4]diazepin-6-one derivative. Its structure is characterized by a central diazepinone ring system.

  • Chemical Name: 2-((2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl)amino)-5,11-dimethyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][3][4]diazepin-6-one[2]

  • Molecular Formula: C₃₄H₄₄N₈O₃

  • Molecular Weight: 612.76 g/mol [1]

  • CAS Number: 2250323-50-1[1]

Mechanism of Action

This compound functions as a Type I kinase inhibitor, binding to the ATP pocket of the ERK5 kinase domain.[5] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals along the MEK5/ERK5 pathway. This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[6][7] Dysregulation of the MEK5/ERK5 pathway has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention. This compound exhibits significantly improved selectivity for ERK5 over the bromodomain-containing protein 4 (BRD4) compared to earlier ERK5 inhibitors like XMD8-92.[5]

Quantitative Data

The inhibitory activity of this compound against its primary target and key off-targets has been quantified through various in vitro assays.

TargetIC₅₀ (nM)Assay TypeReference
ERK588In vitro kinase assay[1][3]
LRRK2109In vitro kinase assay[1][3]
DCAMKL2223Invitrogen Z-lyte[2]
PLK4328Invitrogen Lanthascreen[2]
BRD4>10,000[5]

Signaling Pathway Diagram

The following diagram illustrates the canonical MEK5/ERK5 signaling pathway and the point of inhibition by this compound.

MEK5_ERK5_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus GrowthFactors Growth Factors, Cytokines, Stress Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 Activates MEK5 MEK5 MEKK2_3->MEK5 Phosphorylates ERK5 ERK5 MEK5->ERK5 Phosphorylates (Thr218/Tyr220) ERK5_n ERK5 (active) ERK5->ERK5_n Translocates JWG071 This compound JWG071->ERK5 Inhibits MEF2 MEF2 ERK5_n->MEF2 Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) MEF2->GeneExpression Activates

Caption: MEK5/ERK5 signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, synthesized from published research.

In Vitro Kinase Assay (ERK5 Inhibition)

This protocol is designed to determine the IC₅₀ of this compound against ERK5.

Materials:

  • Recombinant active ERK5 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • [γ-³²P]ATP

  • Non-radioactive ATP

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • In a 96-well plate, add the following to each well:

    • Kinase Assay Buffer

    • Recombinant active ERK5 enzyme (final concentration typically in the low nM range, to be optimized)

    • Myelin Basic Protein (MBP) substrate (e.g., 10-20 µ g/reaction )

    • This compound dilution or DMSO vehicle control

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP (e.g., 10 µCi/reaction) and non-radioactive ATP (final concentration to approximate the Kₘ for ATP, e.g., 10-100 µM).

  • Incubate the reaction at 30°C for 20-30 minutes. The reaction time should be within the linear range of the assay.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively (e.g., 3-4 times for 15 minutes each) in phosphoric acid solution (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.

  • Air-dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot for Phospho-ERK5

This protocol details the detection of phosphorylated ERK5 (p-ERK5) in cells treated with this compound.

Materials:

  • Cell culture medium, serum, and appropriate cell lines (e.g., HeLa, Ishikawa, AN3CA)

  • This compound stock solution (in DMSO)

  • Stimulant (e.g., Epidermal Growth Factor, EGF)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ERK5 (Thr218/Tyr220) (e.g., Cell Signaling Technology #3371, typically used at 1:1000 dilution)[8]

    • Rabbit anti-total ERK5 (e.g., Cell Signaling Technology #3372, typically used at 1:1000 dilution)

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

  • Serum-starve the cells for a period (e.g., 12-24 hours) to reduce basal signaling.

  • Pre-treat the cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a growth factor like EGF (e.g., 50-100 ng/mL) for a short period (e.g., 15-30 minutes) to induce ERK5 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST (3 x 10 minutes).

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST (3 x 10 minutes).

  • Apply ECL detection reagents and visualize the protein bands using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed for total ERK5 and a loading control protein.

Cell Viability (MTT) Assay

This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Ishikawa, AN3CA)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of this compound or a DMSO vehicle control.

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker to ensure complete dissolution of the formazan.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the DMSO-treated control cells.

  • Determine the IC₅₀ value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a critical research tool for investigating the MEK5/ERK5 signaling pathway. Its selectivity and potency make it superior to earlier inhibitors for delineating the specific functions of ERK5 in health and disease. The provided data and protocols offer a solid foundation for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of ERK5 biology and its potential as a therapeutic target.

References

JWG-071: A Technical Guide to a Selective ERK5 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWG-071 is a potent and selective, ATP-competitive chemical probe for Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1).[1][2][3][4] As a member of the mitogen-activated protein kinase (MAPK) family, ERK5 is a critical component of a signaling cascade that regulates diverse cellular processes, including proliferation, differentiation, and survival.[5][6][7] Dysregulation of the ERK5 pathway has been implicated in various diseases, most notably in cancer, making it a compelling target for therapeutic intervention.[4][8]

This technical guide provides a comprehensive overview of this compound, including its target profile, mechanism of action, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate its use in preclinical research and drug discovery.

Target Profile and Selectivity

This compound was developed as a kinase-selective inhibitor with significantly improved selectivity for ERK5 over Bromodomain-containing protein 4 (BRD4) compared to earlier inhibitors like XMD8-92.[6][9][10] However, it exhibits off-target activity against several other kinases. The inhibitory activity of this compound against its primary target and key off-targets is summarized in the table below.

TargetIC50 (nM)Assay TypeReference
ERK5 (MAPK7) 88 - 90In vitro kinase assay[1][5][8]
LRRK2109In vitro kinase assay[1][3][11]
DCAMKL2223Invitrogen Z-lyte[11]
PLK4328Invitrogen Lanthascreen[11]
BRD46000N/A[5][8]

Table 1: Inhibitory activity of this compound against various kinases.

Kinome-wide selectivity profiling of this compound has been performed against a panel of 468 human kinases, confirming its primary activity against ERK5 and identifying other off-target kinases.[5][8]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the ERK5 kinase domain.[11] The ERK5 signaling pathway is a three-tiered cascade initiated by various extracellular stimuli, including growth factors and stress signals.[1][2][6] These stimuli lead to the activation of Mitogen-activated protein kinase kinase kinases 2 and 3 (MEKK2/3), which in turn phosphorylate and activate Mitogen-activated protein kinase kinase 5 (MEK5).[1][2][5] Activated MEK5 then dually phosphorylates ERK5 at its TEY motif (Threonine-Glutamic acid-Tyrosine), leading to its activation.[1][2]

Activated ERK5 can then phosphorylate a variety of downstream substrates in both the cytoplasm and the nucleus, including transcription factors such as myocyte enhancer factor-2 (MEF2) and c-Fos, thereby regulating gene expression and influencing cellular responses.[5][6][9] this compound, by binding to the ATP pocket of ERK5, prevents its catalytic activity and the subsequent phosphorylation of its downstream targets. This inhibition of ERK5 signaling has been shown to impair cancer cell proliferation and induce apoptosis.[5]

ERK5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor Stress Stress MEKK2_3 MEKK2/3 Stress->MEKK2_3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 P ERK5 ERK5 MEK5->ERK5 P ERK5_active Activated ERK5 ERK5->ERK5_active JWG071 This compound JWG071->ERK5 Transcription_Factors Transcription Factors (e.g., MEF2, c-Fos) ERK5_active->Transcription_Factors P Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

MEK5-ERK5 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of this compound against ERK5.

  • Reagents and Materials:

    • Recombinant human ERK5 enzyme

    • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

    • ATP

    • Substrate peptide (e.g., Myelin Basic Protein)

    • This compound (serially diluted in DMSO)

    • Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or fluorescent-based detection system

    • 96-well or 384-well plates

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, ERK5 enzyme, and the substrate peptide.

    • Add serially diluted this compound or DMSO (vehicle control) to the wells of the plate.

    • Initiate the kinase reaction by adding ATP (mixed with radiolabeled ATP if applicable).

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Terminate the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

    • Quantify the incorporation of phosphate into the substrate using a scintillation counter or measure the fluorescence signal.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based Assay: Inhibition of ERK5 Autophosphorylation (Western Blot)

This protocol describes how to assess the ability of this compound to inhibit ERK5 autophosphorylation in cells.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, Ishikawa, or AN3CA) in appropriate culture dishes and grow to 70-80% confluency.[5]

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

    • Stimulate the cells with a known ERK5 activator, such as Epidermal Growth Factor (EGF), for a short period (e.g., 15-30 minutes).[5]

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK5 (p-ERK5) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total ERK5 as a loading control.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa) Treatment 2. Treatment (this compound, EGF) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody (p-ERK5) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. ECL Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Workflow for Western Blot Analysis of ERK5 Phosphorylation.
Cell Proliferation Assay (MTT or Crystal Violet)

This protocol measures the effect of this compound on cancer cell proliferation.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well).

    • Allow the cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound or DMSO (vehicle control).

    • Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Crystal Violet Assay:

    • Gently wash the cells with PBS.

    • Fix the cells with methanol for 15 minutes.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

    • Wash the plate with water to remove excess stain and allow it to dry.

    • Solubilize the stain with a solution such as 10% acetic acid.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability or proliferation relative to the DMSO-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data on a dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the biological roles of ERK5. Its improved selectivity over BRD4 makes it a superior probe compared to earlier generation inhibitors for dissecting the specific functions of ERK5 kinase activity. This guide provides the foundational technical information required for the effective utilization of this compound in cancer research and other therapeutic areas where the ERK5 signaling pathway is implicated. As with any chemical probe, careful consideration of its off-target profile is essential for the accurate interpretation of experimental results.

References

The Kinase Selectivity Profile of JWG-071: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of JWG-071, a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5). The document details its inhibitory activity against its primary target and a range of off-target kinases, outlines the experimental methodologies used for these assessments, and visualizes key biological pathways and experimental workflows.

Quantitative Kinase Inhibition Profile

This compound has been characterized as a highly selective chemical probe for ERK5. Its potency and selectivity have been determined through various biochemical assays, providing quantitative measures of its interaction with a panel of kinases.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) of this compound has been determined for ERK5 and several key off-target kinases. These values, presented in Table 1, demonstrate the compound's high affinity for its intended target.

Kinase TargetIC50 (nM)Assay Platform
ERK5 (MAPK7) 88 -
LRRK2109Invitrogen Adapta
DCAMKL2223Invitrogen Z'-LYTE
PLK4328Invitrogen LanthaScreen
Table 1: IC50 values of this compound against the primary target ERK5 and prominent off-target kinases.[1][2]
Kinome-Wide Selectivity Screening

To assess its broader selectivity across the human kinome, this compound was profiled using the DiscoverX KINOMEscan® platform. This competition binding assay measures the interaction of a compound with a panel of 468 human kinases. The results underscore the high selectivity of this compound. At a concentration of 1 µM, only two kinases, ERK5 and DCAMKL2, were identified as significant binders. This demonstrates a remarkably focused activity profile, making this compound a valuable tool for studying ERK5 biology with minimal confounding off-target effects.

Signaling Pathway Context

This compound targets ERK5, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Understanding this pathway is crucial for interpreting the functional consequences of this compound inhibition.

ERK5_Signaling_Pathway ERK5 ERK5 Nucleus Nucleus ERK5->Nucleus translocation JWG071 JWG071 JWG071->ERK5 MEK5 MEK5 MEK5->ERK5 MEKK2_3 MEKK2_3 MEKK2_3->MEK5 GrowthFactors Growth Factors, Stress Stimuli GrowthFactors->MEKK2_3 Transcription Transcription Nucleus->Transcription gene expression (e.g., c-Myc, MEF2)

MEK5-ERK5 Signaling Pathway and this compound Inhibition

Experimental Protocols

The following sections provide detailed methodologies for the key experimental assays used to determine the kinase selectivity profile of this compound.

General Workflow for Kinase Selectivity Profiling

The process of characterizing a kinase inhibitor's selectivity typically follows a structured workflow, beginning with initial potency testing and progressing to broad-panel screening.

Kinase_Selectivity_Workflow start Start: Compound Synthesis primary_assay Primary Biochemical Assay (e.g., LanthaScreen, Z'-LYTE) start->primary_assay ic50 IC50 Determination for Primary Target primary_assay->ic50 selectivity_panel Broad Kinase Panel Screen (e.g., KINOMEscan) ic50->selectivity_panel data_analysis Data Analysis and Hit Identification selectivity_panel->data_analysis off_target_validation Off-Target Validation (Secondary Assays) data_analysis->off_target_validation end End: Selectivity Profile off_target_validation->end

Kinase Inhibitor Selectivity Profiling Workflow
DiscoverX KINOMEscan® Assay Protocol

The KINOMEscan® assay is a competition-based binding assay used for the broad profiling of kinase inhibitors.

Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.

Methodology:

  • Reagent Preparation: Kinases are tagged with a unique DNA identifier. An immobilized ligand is prepared on a solid support (e.g., beads).

  • Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound (this compound) are combined in a multi-well plate and allowed to reach equilibrium.

  • Washing: Unbound components are removed by washing the solid support.

  • Elution and Quantification: The bound kinase-DNA conjugate is eluted, and the amount of the DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. Results are typically expressed as "percent of control," where a lower percentage indicates a stronger interaction.

Invitrogen LanthaScreen™ Kinase Assay Protocol

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity.

Principle: This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.

Methodology:

  • Kinase Reaction: The kinase, a fluorescein-labeled substrate, and ATP are incubated with varying concentrations of the inhibitor (this compound).

  • Detection: A solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) is added.

  • Signal Measurement: The plate is incubated to allow for antibody binding, and the TR-FRET signal is read on a compatible plate reader (excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for fluorescein).

  • Data Analysis: The ratio of the acceptor (fluorescein) to donor (terbium) emission is calculated. IC50 values are determined by plotting the emission ratio against the inhibitor concentration.

Invitrogen Z'-LYTE™ Kinase Assay Protocol

The Z'-LYTE™ assay is another FRET-based method that relies on the differential proteolytic cleavage of a phosphorylated versus a non-phosphorylated peptide substrate.

Principle: A peptide substrate is labeled with two different fluorophores (a FRET donor and acceptor). The kinase phosphorylates the peptide. A "development" reagent containing a site-specific protease is then added, which selectively cleaves the non-phosphorylated peptides, disrupting FRET. Phosphorylation protects the peptide from cleavage, thus maintaining the FRET signal.

Methodology:

  • Kinase Reaction: The kinase, the FRET-peptide substrate, and ATP are incubated with the inhibitor (this compound).

  • Development Reaction: The development reagent (protease) is added to the reaction mixture.

  • Signal Measurement: The fluorescence is measured at the emission wavelengths of both the donor (e.g., coumarin at ~445 nm) and acceptor (e.g., fluorescein at ~520 nm) after excitation of the donor.

  • Data Analysis: The emission ratio is calculated. A higher ratio indicates a greater degree of phosphorylation and thus, more potent inhibition of the kinase. IC50 curves are generated from this data.

Invitrogen Adapta™ Universal Kinase Assay Protocol

The Adapta™ assay is a TR-FRET based immunoassay that quantifies the amount of ADP produced during a kinase reaction.

Principle: This assay is based on the competition between ADP generated by the kinase and a fluorescently labeled ADP tracer for binding to a europium-labeled anti-ADP antibody. As the kinase produces more ADP, less tracer binds to the antibody, resulting in a decrease in the TR-FRET signal.

Methodology:

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the inhibitor (this compound), leading to the conversion of ATP to ADP.

  • Detection: A detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA is added.

  • Signal Measurement: The plate is incubated to allow for competitive binding, and the TR-FRET signal is measured (excitation at ~340 nm, emission at ~615 nm for europium and ~665 nm for the tracer).

  • Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. A decrease in this ratio corresponds to an increase in ADP production (i.e., less inhibition). IC50 values are determined from the dose-response curve.

Conclusion

This compound is a highly potent and selective inhibitor of ERK5. Biochemical assays demonstrate its nanomolar potency against ERK5, with significantly lower activity against other kinases. Broad kinome screening confirms its exceptional selectivity, with only one major off-target, DCAMKL2, identified. The detailed experimental protocols provided herein offer a basis for the replication and extension of these findings. The high selectivity of this compound makes it an invaluable tool for elucidating the specific roles of ERK5 in cellular processes and disease, and a promising starting point for the development of ERK5-targeted therapeutics.

References

JWG-071: A Technical Guide to a Selective Chemical Probe for ERK5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of JWG-071, a potent and selective chemical probe for Extracellular signal-Regulated Kinase 5 (ERK5), also known as MAPK7. ERK5 is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade implicated in various cellular processes, including proliferation, differentiation, and survival.[1][2] Its dysregulation is associated with numerous cancers, making it a compelling target for therapeutic development.[3][4] The availability of selective chemical probes like this compound is critical for dissecting the specific biological functions of ERK5 and validating its therapeutic potential.

Data Presentation: Quantitative Profile of this compound

This compound was developed to improve upon earlier ERK5 inhibitors that suffered from significant off-target effects, most notably potent inhibition of the bromodomain-containing protein BRD4.[5][6][7] this compound demonstrates a favorable selectivity profile, making it a valuable tool for specifically interrogating ERK5 biology.[5][8]

Table 1: In Vitro Biochemical Potency and Selectivity

The biochemical inhibitory activity of this compound was assessed against a panel of kinases. The data highlights its high potency for ERK5 with key off-targets identified. Notably, this compound displays a significantly improved selectivity margin against BRD4 compared to previous tool compounds.[6][7][8]

TargetIC₅₀ (nM)Assay TechnologyReference
ERK5 (MAPK7) 88 Biochemical Kinase Assay[9][10][11][12]
LRRK2109Invitrogen Adapta[9][10][12]
DCAMKL2223Invitrogen Z-lyte[12]
PLK4328Invitrogen Lanthascreen[12]
BRD4~6000BROMOscan[13]
Table 2: Cellular Activity of this compound

This compound effectively engages and inhibits ERK5 in a cellular context. Its ability to block growth factor-induced ERK5 activation and induce cytotoxicity in cancer cell lines underscores its utility in cell-based studies.

AssayCell Line(s)IC₅₀ (µM)DescriptionReference
ERK5 AutophosphorylationHeLa0.020Inhibition of EGF-induced ERK5 mobility shift[12]
Cytotoxicity (MTT Assay)Ishikawa, AN3CA, ARK1 (Endometrial Cancer)2 - 3Reduction in cell viability after 48h treatment[13]
Table 3: In Vivo Pharmacokinetic Profile in Mice

Pharmacokinetic analysis in mice has demonstrated that this compound possesses properties suitable for in vivo investigation.[13]

ParameterValueRouteReference
Oral Bioavailability84%Oral[13]
Tₘₐₓ1 hourOral[13]
Half-life (t₁/₂)4.34 hoursOral[13]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key assays used to characterize this compound.

Protocol 1: In Vitro Kinase Selectivity Profiling (Competitive Binding Assay)

This protocol outlines a general procedure for assessing inhibitor selectivity across a wide panel of kinases, such as the KinomeScan™ platform.

  • Assay Principle: The inhibitor's ability to compete with an immobilized, active-site directed ligand for binding to the kinase of interest is measured. The amount of kinase captured by the immobilized ligand is quantified.

  • Reagents: DNA-tagged kinases, inhibitor compound (this compound), immobilized non-selective kinase inhibitor ligand, and quantitative PCR (qPCR) reagents.

  • Procedure:

    • A panel of DNA-tagged human kinases is combined with the immobilized ligand in assay wells.

    • This compound is added at a fixed concentration (e.g., 1 µM) to the wells.[8]

    • The mixture is incubated to allow binding to reach equilibrium.

    • Unbound kinase is washed away.

    • The amount of DNA-tagged kinase remaining bound to the immobilized ligand is quantified using qPCR.

    • Results are expressed as a percentage of the DMSO control, where a lower signal indicates stronger binding of the test compound. Hits are typically defined as compounds that produce a signal below a certain threshold (e.g., <10% of control).[8]

  • IC₅₀ Determination: For specific kinases of interest, a dose-response curve is generated by incubating the kinase with serial dilutions of this compound to calculate the IC₅₀ value.

Protocol 2: Cellular ERK5 Autophosphorylation Assay (Western Blot)

This assay validates target engagement in cells by measuring the inhibition of ERK5's autophosphorylation, which causes a characteristic shift in its migration on SDS-PAGE.[14]

  • Cell Culture: Plate HeLa cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.01 to 10 µM) or DMSO vehicle control for 1-2 hours.

  • Stimulation: Add Epidermal Growth Factor (EGF) to a final concentration of 100 ng/mL and incubate for 15-30 minutes to induce ERK5 activation.[13][14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on an 8% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against total ERK5 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Develop the blot using an ECL substrate and visualize. The upper, slower-migrating band represents phosphorylated ERK5, which should decrease in intensity with increasing this compound concentration.[13][14]

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., Ishikawa, AN3CA) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.[13][15]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570-595 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO-treated control wells and plot the results to determine the IC₅₀ value.

Mandatory Visualizations

Diagrams generated using Graphviz to illustrate key pathways and workflows.

ERK5 Signaling Pathway

ERK5_Pathway Stimuli Growth Factors (EGF, NGF) Cellular Stress MEKK2 MEKK2 Stimuli->MEKK2 MEKK3 MEKK3 Stimuli->MEKK3 MEK5 MEK5 MEKK2->MEK5 MEKK3->MEK5 ERK5_cyto ERK5 (Cytoplasm) MEK5->ERK5_cyto p(TEY) ERK5_nuc ERK5 (Nucleus) ERK5_cyto->ERK5_nuc Translocation MEF2 MEF2 ERK5_nuc->MEF2 Phosphorylates cMyc c-Myc ERK5_nuc->cMyc Phosphorylates cFos c-Fos ERK5_nuc->cFos Phosphorylates CREB CREB ERK5_nuc->CREB Phosphorylates Transcription Gene Transcription (Proliferation, Survival) MEF2->Transcription cMyc->Transcription cFos->Transcription CREB->Transcription JWG071 This compound JWG071->ERK5_cyto

Figure 1. The canonical MEK5/ERK5 signaling cascade and point of inhibition by this compound.
Workflow for Chemical Probe Validation

Probe_Validation_Workflow Biochem Biochemical Assays (Potency & Selectivity) Cellular Cellular Assays (Target Engagement & Phenotype) Biochem->Cellular Potent & Selective InVivo In Vivo Models (PK & Efficacy) Cellular->InVivo On-Target Activity Probe Validated Chemical Probe InVivo->Probe Efficacious

Figure 2. A logical workflow for the evaluation of a chemical probe like this compound.
This compound Target Selectivity Profile

Selectivity_Profile JWG071 This compound ERK5 Primary Target ERK5 (IC50 = 88 nM) JWG071->ERK5 Potent Inhibition OffTargets Key Off-Targets LRRK2 (109 nM) DCAMKL2 (223 nM) JWG071->OffTargets Moderate Inhibition SelectiveOver Selective Over BRD4 (IC50 > 6000 nM) JWG071->SelectiveOver Weak Inhibition

Figure 3. Target profile of this compound, highlighting its primary target and selectivity.

References

The Discovery and Development of JWG-071: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWG-071 is a potent and selective, ATP-competitive small molecule inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), also known as Mitogen-Activated Protein Kinase 7 (MAPK7). Its development as a chemical probe has been instrumental in elucidating the physiological and pathological roles of ERK5 signaling. This document provides a comprehensive technical overview of the discovery, development, and preclinical characterization of this compound, including its mechanism of action, kinase selectivity, and effects in various in vitro and in vivo models. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The ERK5 pathway is a distinct MAPK cascade that has been implicated in the progression of various cancers. The development of selective inhibitors is paramount to understanding the specific functions of ERK5 and for its validation as a therapeutic target. This compound emerged from a medicinal chemistry effort to improve the selectivity of existing ERK5 inhibitors, particularly to discriminate against bromodomains, a common off-target of related chemical scaffolds.

Discovery and Synthesis

The discovery of this compound was the result of a structure-activity relationship (SAR) study on a benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one scaffold. This core structure was known to produce inhibitors of various kinases. The key modification that led to the enhanced selectivity of this compound was the introduction of a sec-butyl group, which was found to reduce binding affinity for the BRD4 bromodomain due to steric hindrance, while maintaining potent inhibition of ERK5.

While the specific, detailed synthetic protocol for this compound is not publicly available in a step-by-step format, the synthesis of the pyrimido-benzodiazepinone core generally involves a multi-step process. A key reaction in the synthesis of related biaryl kinase inhibitors is the Suzuki-Miyaura cross-coupling reaction.

General Synthetic Approach: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. This reaction is widely used in medicinal chemistry to form carbon-carbon bonds, particularly for the synthesis of biaryl compounds.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add the aryl halide (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.1 equivalents), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents).

  • Solvent: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution.

  • Reaction Conditions: The reaction mixture is heated, typically between 80-110 °C, under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Mechanism of Action and Kinase Selectivity

This compound functions as an ATP-competitive inhibitor of ERK5. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.

Kinase Inhibition Profile

The selectivity of this compound has been assessed against a large panel of human kinases, demonstrating a high degree of selectivity for ERK5.

Kinase TargetIC₅₀ (nM)Reference
ERK5 (MAPK7)88[1]
LRRK2109[1]
DCAMKL2223
PLK4328
BRD4>1000
Table 1: In vitro inhibitory activity of this compound against selected kinases.
Experimental Protocol: KinomeScan™ Assay

The kinase selectivity of this compound was determined using the KINOMEscan™ platform (DiscoverX), which is an active site-directed competition binding assay.

  • Assay Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.

  • Procedure: A panel of kinases is tested in the presence of a fixed concentration of the test compound (e.g., 1 µM). The results are reported as "percent of control," where a lower percentage indicates stronger binding of the compound to the kinase. For hit compounds, a dissociation constant (Kd) is determined by running the assay with a range of compound concentrations.

Preclinical Pharmacology

The biological effects of this compound have been investigated in various preclinical models, demonstrating its utility in studying ERK5-driven cellular processes.

In Vitro Studies

Cell Viability and Proliferation Assays

This compound has been shown to inhibit the proliferation of various cancer cell lines, particularly those where the ERK5 pathway is hyperactivated.

Cell LineCancer TypeIC₅₀ (µM)Reference
IshikawaEndometrial Cancer~2-3
AN3CAEndometrial Cancer~2-3
ARK1Endometrial Cancer~2-3
Table 2: Cytotoxic effects of this compound on endometrial cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[2][3]

Apoptosis Induction

This compound has been demonstrated to induce apoptosis in cancer cells.

Experimental Protocol: Annexin V-PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[1][4]

In Vivo Studies

The anti-tumor activity of this compound has been evaluated in mouse xenograft models.

Experimental Protocol: Mouse Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Ishikawa cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predetermined schedule and dose.

  • Monitoring: Monitor tumor volume and body weight regularly. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

A study on endometrial cancer xenografts showed that systemic administration of this compound significantly impaired tumor growth. Pharmacokinetic analysis in mice revealed that this compound has favorable properties, including 84% oral bioavailability, a Tmax of 1 hour, and a half-life of 4.34 hours.

Visualizations

Signaling Pathway

ERK5_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cytokines Cytokines Cytokines->Receptor Tyrosine Kinases Stress Stress MEKK2/3 MEKK2/3 Stress->MEKK2/3 Receptor Tyrosine Kinases->MEKK2/3 MEK5 MEK5 MEKK2/3->MEK5 ERK5 ERK5 MEK5->ERK5 Downstream Substrates (e.g., MEF2) Downstream Substrates (e.g., MEF2) ERK5->Downstream Substrates (e.g., MEF2) This compound This compound This compound->ERK5 Gene Expression Gene Expression Downstream Substrates (e.g., MEF2)->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Cell Survival Cell Survival Gene Expression->Cell Survival

Caption: The ERK5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Kinase_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical_Assay Biochemical Assay (Kinase Panel Screening) Cell_Viability Cell Viability Assay (e.g., MTT) Biochemical_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay PK_Studies Pharmacokinetic Studies Apoptosis_Assay->PK_Studies Xenograft_Model Tumor Xenograft Model PK_Studies->Xenograft_Model Compound_Synthesis Compound Synthesis (this compound) Compound_Synthesis->Biochemical_Assay

Caption: Generalized workflow for the preclinical evaluation of a kinase inhibitor.

Conclusion

This compound represents a significant advancement in the development of selective chemical probes for studying ERK5 biology. Its well-characterized potency, selectivity, and in vivo activity make it an invaluable tool for the scientific community. This technical guide provides a consolidated resource of the key data and methodologies associated with the discovery and preclinical development of this compound, which should aid researchers in designing and interpreting experiments aimed at further understanding the role of ERK5 in health and disease.

References

The Role of JWG-071 in Cell Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWG-071 is a potent and selective chemical probe for Extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] This technical guide provides an in-depth analysis of the role of this compound in modulating cellular signaling pathways. It consolidates quantitative data on its inhibitory activity, details key experimental protocols for its characterization, and visualizes its mechanism of action and impacted signaling networks through comprehensive diagrams. This document is intended to serve as a valuable resource for researchers investigating ERK5 signaling and for professionals involved in the development of novel therapeutics targeting this pathway.

Introduction to this compound

This compound is a kinase-selective chemical probe that has emerged as a critical tool for elucidating the multifaceted functions of ERK5 in both normal physiology and disease states, particularly in cancer.[1][2] It is an ATP-competitive inhibitor, demonstrating high affinity for the ERK5 kinase domain.[3] Notably, this compound displays improved selectivity for ERK5 over Bromodomain-containing protein 4 (BRD4) compared to previous ERK5 inhibitors, a feature that allows for more precise dissection of ERK5-specific signaling events.[3] Beyond its primary target, this compound also exhibits inhibitory activity against other kinases, including Leucine-rich repeat kinase 2 (LRRK2), Doublecortin-like kinase 2 (DCAMKL2), and Polo-like kinase 4 (PLK4).[3] Understanding the full spectrum of this compound's targets and their downstream consequences is crucial for the accurate interpretation of experimental results.

Core Mechanism of Action: Inhibition of the ERK5 Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of ERK5 kinase activity. The ERK5 signaling pathway is a crucial transducer of extracellular signals that regulate a variety of cellular processes, including proliferation, differentiation, and survival.[4]

Signaling Cascade:

  • Upstream Activation: The pathway is typically initiated by growth factors or stress signals, which lead to the activation of MEK5 (MAP2K5).[5]

  • ERK5 Phosphorylation: MEK5, a dual-specificity kinase, then phosphorylates ERK5 on threonine and tyrosine residues (Thr218/Tyr220) within its activation loop, leading to its activation.[6]

  • Nuclear Translocation and Transcriptional Regulation: Activated ERK5 translocates to the nucleus, where it phosphorylates and activates several transcription factors, most notably members of the Myocyte Enhancer Factor 2 (MEF2) family. This leads to the expression of downstream target genes, such as c-Jun, which are involved in cell proliferation and survival.[6]

Impact of this compound:

This compound, by binding to the ATP-binding pocket of ERK5, prevents its phosphorylation and subsequent activation. This blockade has several key downstream consequences:

  • Inhibition of Proliferation: By preventing the activation of pro-proliferative transcription factors, this compound has been shown to impair cell proliferation and colony formation in various cancer cell lines.

  • Induction of Apoptosis: The inhibition of the pro-survival signals mediated by ERK5 can lead to the induction of programmed cell death, or apoptosis.

Below is a diagram illustrating the ERK5 signaling pathway and the point of inhibition by this compound.

ERK5_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 p ERK5_inactive ERK5 (Inactive) MEK5->ERK5_inactive p (Thr218/Tyr220) ERK5_active ERK5 (Active) p-ERK5 ERK5_inactive->ERK5_active Activation JWG071 This compound JWG071->ERK5_inactive Inhibition MEF2 MEF2 ERK5_active->MEF2 p cJun c-Jun MEF2->cJun Transcription Proliferation Cell Proliferation & Survival cJun->Proliferation JWG071_Crosstalk JWG071 This compound ERK5 ERK5 JWG071->ERK5 Inhibition NFkB NF-κB (p65) ERK5->NFkB Activation JNK JNK ERK5->JNK Inhibition Survival Cell Survival NFkB->Survival Apoptosis Apoptosis JNK->Apoptosis Experimental_Workflow cluster_initial Initial Screening cluster_mechanism Mechanism of Action cluster_pathway Pathway Analysis cluster_offtarget Off-Target Validation CellViability Cell Viability Assays (MTT, Crystal Violet) DetermineIC50 Determine IC50 CellViability->DetermineIC50 WesternBlot Western Blot (p-ERK5, Total ERK5) DetermineIC50->WesternBlot Use IC50 concentration ApoptosisAssay Apoptosis Assay (Annexin V/PI) DetermineIC50->ApoptosisAssay Use IC50 concentration OffTargetAssay Kinase Panel Screening or Specific Inhibitor Comparison DetermineIC50->OffTargetAssay Investigate contributions NFkB_JNK_Analysis Western Blot (p65, p-JNK) WesternBlot->NFkB_JNK_Analysis Confirm target engagement ApoptosisAssay->NFkB_JNK_Analysis Correlate with apoptosis

References

An In-depth Technical Guide to the Pharmacology of JWG-071

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacology of JWG-071, a kinase-selective chemical probe for Extracellular signal-Regulated Kinase 5 (ERK5). It details its mechanism of action, selectivity, and effects in both in vitro and in vivo models, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.

Core Mechanism of Action and Selectivity

This compound is a potent, ATP-competitive inhibitor of ERK5, also known as Big MAP Kinase-1 (BMK-1).[1] It functions by binding to the ATP pocket of the kinase domain, thereby blocking its catalytic activity and downstream signaling.[2] A key feature of this compound is its improved selectivity for ERK5 over the bromodomain-containing protein 4 (BRD4) when compared to its predecessor, XMD8-92.[1][3] This enhanced selectivity is attributed to a sec-butyl substituent that creates a steric clash with the αC-helix of BRD4.[1][3]

While highly selective against BRD4, this compound does exhibit activity against other kinases, notably Leucine-Rich Repeat Kinase 2 (LRRK2) and Doublecortin Like Kinases (DCLK1 and DCLK2).[1][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the activity and pharmacokinetic profile of this compound.

Table 1: In Vitro Inhibitory Activity

TargetIC50 ValueAssay TypeReference
ERK588 nMBiochemical Enzyme Assay[5][6]
LRRK2109 nMBiochemical Enzyme Assay[5][6]
Endometrial Cancer Cell Lines (Ishikawa, AN3CA, ARK1)2-3 µMCell Viability Assay[4]

Table 2: Kinase Selectivity Profile

KinaseActivityAssay TypeReference
ERK5InhibitedIn vitro ATP-site competition binding assay[4]
LRRK2InhibitedIn vitro ATP-site competition binding assay[1][4]
DCLK1InhibitedIn vitro ATP-site competition binding assay[4]
DCLK2InhibitedIn vitro ATP-site competition binding assay[4]
PLK4InhibitedNot Specified[1]
BRD4>10-fold improved selectivity vs. XMD8-92Not Specified[1][3]
468 Human KinasesGenerally high selectivity for ERK5KINOMEscan[4][7]

Table 3: In Vivo Pharmacokinetic Profile in Mice

ParameterValueRoute of AdministrationReference
Oral Bioavailability84%Oral[4]
Time to Maximum Concentration (Tmax)1 hourOral[4]
Half-life (t1/2)4.34 hoursOral[4]

Signaling Pathway of this compound Action

This compound primarily targets the MEK5/ERK5 signaling cascade, which is involved in various cellular processes, including proliferation, survival, and apoptosis. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.

JWG_071_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Growth_Factors Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 Phosphorylates ERK5 ERK5 MEK5->ERK5 Phosphorylates ERK5_active ERK5 (active) ERK5->ERK5_active Translocates Apoptosis Apoptosis ERK5->Apoptosis Inhibition leads to JWG_071 This compound JWG_071->ERK5 Inhibits Transcription_Factors Transcription Factors (e.g., c-Myc, MEF2) ERK5_active->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival

Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

  • Objective: To determine the selectivity of this compound against a broad panel of human kinases.

  • Methodology: An in vitro ATP-site competition binding assay (e.g., KINOMEscan™) is utilized.[4][7]

    • A test concentration of this compound (e.g., 1 µM) is incubated with a panel of 468 human kinases, each linked to a DNA tag.[4][7]

    • An immobilized, active-site directed ligand is included in the reaction.

    • Kinases that do not bind to this compound will bind to the immobilized ligand, while those that interact with this compound will remain in solution.

    • After an incubation period, the mixture is washed, and the amount of kinase bound to the solid support is quantified using qPCR of the DNA tags.

    • The results are expressed as a percentage of the control, and hits are identified as kinases showing a significant reduction in binding to the immobilized ligand.

Kinase_Selectivity_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Analysis Kinase_Panel Panel of 468 DNA-tagged kinases Incubate Incubate kinase, This compound, and beads Kinase_Panel->Incubate JWG_071_sol This compound solution (1 µM) JWG_071_sol->Incubate Ligand_Beads Immobilized ligand beads Ligand_Beads->Incubate Wash Wash to remove unbound kinases Incubate->Wash Quantify Quantify bound kinases via qPCR Wash->Quantify Analyze Determine % inhibition and identify hits Quantify->Analyze

Caption: Workflow for in vitro kinase selectivity profiling.

  • Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

  • Methodology:

    • Cell Culture: Human cancer cell lines (e.g., Ishikawa, AN3CA, ARK1 endometrial cancer cells) are cultured in appropriate media.[4]

    • Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 72 hours).

    • Cell Viability (MTT Assay):

      • After treatment, MTT reagent is added to the cells and incubated.

      • Viable cells with active metabolism convert MTT into a purple formazan product.

      • The formazan is solubilized, and the absorbance is measured to determine cell viability relative to a vehicle-treated control.[8]

    • Apoptosis (Annexin V/PI Staining):

      • Treated cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic/necrotic cells).

      • The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[4]

    • Apoptosis (Caspase-3 Activation):

      • Cell lysates from treated cells are analyzed by immunoblotting (Western blot).

      • Antibodies specific for cleaved (active) caspase-3 and its substrate, cleaved PARP, are used to detect the activation of the apoptotic cascade.[4]

Cell_Assay_Workflow cluster_viability Cell Viability cluster_apoptosis Apoptosis Analysis Start Seed Cancer Cells Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate for 72 hours Treat->Incubate MTT_Assay MTT Assay Incubate->MTT_Assay AnnexinV Annexin V / PI Staining Incubate->AnnexinV Western Immunoblot for Cleaved Caspase-3/PARP Incubate->Western Measure_Abs Measure Absorbance MTT_Assay->Measure_Abs Calc_IC50 Calculate IC50 Measure_Abs->Calc_IC50 Flow_Cyto Flow Cytometry AnnexinV->Flow_Cyto

Caption: Experimental workflow for cell viability and apoptosis assays.

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Cell Implantation: Athymic nude mice are subcutaneously injected with human cancer cells (e.g., 4 x 10^6 Ishikawa cells).[4]

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 80-100 mm³).[4]

    • Randomization and Treatment: Mice are randomly assigned to a control group (vehicle) or a treatment group. This compound is administered, for example, once daily via intraperitoneal injection at a dose of 50 mg/kg.[4]

    • Tumor Measurement: Tumor volumes are measured regularly (e.g., three times a week) using calipers, calculated as (length × width²)/2.[4]

    • Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.

    • Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the control and treated groups.

Summary of Biological Effects

  • Anti-proliferative Activity: this compound impairs cell proliferation and colony formation in various cancer cell lines.[4]

  • Induction of Apoptosis: The compound induces programmed cell death, confirmed by increased Annexin V staining, chromatin condensation, and activation of caspase-3.[4]

  • Inhibition of ERK5 Phosphorylation: this compound potently inhibits epidermal growth factor (EGF)-induced autophosphorylation of ERK5 without affecting ERK1/2 phosphorylation, demonstrating its specificity within the MAPK pathway in a cellular context.[4]

  • Tumor Growth Inhibition: In vivo, systemic administration of this compound significantly impairs the growth of human endometrial tumor xenografts.[1][4]

  • Induction of Cellular Senescence: In melanoma models, both genetic and pharmacologic inhibition of ERK5 with compounds including this compound can elicit cellular senescence, a state of irreversible cell-cycle arrest.[8]

Conclusion

This compound is a valuable chemical probe for studying the biological roles of ERK5. Its well-characterized mechanism of action, improved selectivity over BRD4, and demonstrated efficacy in preclinical cancer models make it a critical tool for researchers in oncology and cell signaling. The detailed pharmacological data and experimental protocols provided in this guide serve as a comprehensive resource for scientists aiming to utilize this compound in their research and development efforts.

References

Preliminary Efficacy of JWG-071: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWG-071 is a potent and selective, kinase-selective chemical probe for Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1).[1][2][3] Emerging preclinical data suggests that this compound holds promise as a therapeutic agent, particularly in the context of oncology. This technical guide provides a comprehensive summary of the preliminary efficacy data for this compound, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows.

Core Efficacy Data

The anti-cancer potential of this compound has been evaluated through a series of in vitro and in vivo studies. The compound has demonstrated inhibitory activity against its primary target, ERK5, and has shown cytotoxic and anti-proliferative effects in various cancer cell lines, with a particular focus on endometrial cancer.

In Vitro Kinase Inhibitory Activity

This compound exhibits high potency against ERK5 and a select number of other kinases. Its selectivity profile represents an improvement over earlier ERK5 inhibitors, particularly concerning the bromodomain-containing protein 4 (BRD4).[4][5]

TargetIC50 (nM)Assay TypeReference
ERK588In vitro kinase assay[1][2]
LRRK2109In vitro kinase assay[1][2]
DCAMKL2223Invitrogen Z-lyte[6]
PLK4328Invitrogen Lanthascreen[6]
BRD46000In vitro assay[7]
In Vitro Cellular Efficacy in Endometrial Cancer

This compound has been shown to induce cytotoxicity and inhibit the proliferation of endometrial cancer cell lines.

Cell LineIC50 (µM) for CytotoxicityCancer TypeKey FindingsReference
Ishikawa2-3EndometrioidInduced apoptosis, inhibited proliferation and colony formation.[7]
AN3CA2-3EndometrioidInduced apoptosis, inhibited proliferation and colony formation.[7]
ARK12-3Serous AdenocarcinomaInduced apoptosis.[1]
HeLaNot SpecifiedCervicalPotent apoptotic inducer.[7]
In Vivo Efficacy in Endometrial Cancer Xenograft Model

In a preclinical animal model, this compound demonstrated significant anti-tumor activity, both as a monotherapy and in combination with standard-of-care chemotherapy.

Treatment GroupDosageTumor Growth InhibitionAnimal ModelReference
This compound30 mg/kg40-50%Athymic nude mice with Ishikawa cell xenografts[7]
Paclitaxel15 mg/kg40-50%Athymic nude mice with Ishikawa cell xenografts[7]

Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of ERK5. The ERK5 signaling pathway is a component of the mitogen-activated protein kinase (MAPK) cascade and is implicated in cell proliferation, survival, and differentiation.

ERK5_Signaling_Pathway ERK5 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK MEKK2_3 MEKK2/3 RTK->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 ERK5_active Activated ERK5 ERK5->ERK5_active JWG_071 This compound JWG_071->ERK5 Transcription_Factors Transcription Factors (e.g., NF-κB) ERK5_active->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The inhibitory action of this compound on the ERK5 signaling cascade.

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the preliminary studies of this compound.

In Vitro Kinase Assay

An in vitro kinase assay is utilized to determine the direct inhibitory effect of this compound on the enzymatic activity of ERK5 and other kinases.

Protocol Outline:

  • Reagents: Recombinant human ERK5 enzyme, appropriate substrate (e.g., myelin basic protein), ATP, kinase buffer, and this compound at various concentrations.

  • Reaction Setup: The kinase reaction is initiated by combining the enzyme, substrate, and this compound in the kinase buffer.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • ATP Addition: The reaction is started by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Termination: The reaction is stopped, typically by adding a stop solution (e.g., EDTA).

  • Detection: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done via scintillation counting after capturing the substrate on a filter. For other methods like Z-lyte or Lanthascreen, fluorescence-based detection is used.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, is calculated from a dose-response curve.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, this compound, Buffer) Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Add_ATP Add ATP to Initiate Reaction Incubate->Add_ATP Incubate_Reaction Incubate for a Defined Time Add_ATP->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Quantify_Phosphorylation Quantify Substrate Phosphorylation Stop_Reaction->Quantify_Phosphorylation Analyze_Data Analyze Data and Determine IC50 Quantify_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining kinase inhibition.

Cell Viability and Proliferation Assays

These assays are fundamental to assessing the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Protocol Outline (MTT/MTS Assay):

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effects.

  • Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Incubation: The plates are incubated for a further 1-4 hours. During this time, viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan product.

  • Solubilization (for MTT): A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is determined.

Apoptosis Assay (Annexin V-PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Protocol Outline:

  • Cell Treatment: Cells are treated with this compound for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: The cells are incubated in the dark for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Xenograft Study

This animal model is crucial for evaluating the anti-tumor efficacy of this compound in a living organism.

Protocol Outline:

  • Cell Implantation: Human cancer cells (e.g., Ishikawa) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization: Mice are randomized into different treatment groups (e.g., vehicle control, this compound, standard chemotherapy, combination).

  • Drug Administration: this compound is administered to the mice, for example, via intraperitoneal injection, at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Monitoring: The body weight and general health of the mice are monitored throughout the study.

  • Study Termination: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Conclusion

The preliminary data for this compound demonstrates its potential as a selective ERK5 inhibitor with promising anti-cancer activity, particularly in endometrial cancer. The in vitro and in vivo studies provide a solid foundation for further preclinical and clinical development. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound and other ERK5-targeting compounds.

References

Methodological & Application

Application Notes and Protocols for JWG-071 In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for utilizing JWG-071, a selective ERK5 kinase inhibitor, in in vivo xenograft models. This document includes information on the mechanism of action of this compound, recommended dosage from preclinical studies, and step-by-step protocols for establishing and evaluating xenograft models. The provided methodologies and data are intended to guide researchers in designing and executing robust in vivo studies to assess the anti-tumor efficacy of this compound.

Introduction

This compound is a potent and selective chemical probe for Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-Activated Protein Kinase 1 (BMK1).[1][2] The ERK5 signaling pathway is implicated in various cellular processes, including proliferation, survival, and angiogenesis, and its dysregulation has been linked to the progression of several cancers.[3][4] this compound exerts its effect by competitively binding to the ATP pocket of ERK5, thereby inhibiting its kinase activity.[5] It has demonstrated tumor-suppressive activity in preclinical models, notably in endometrial cancer xenografts, making it a valuable tool for cancer research and drug development.[6]

Mechanism of Action: The ERK5 Signaling Pathway

The ERK5 signaling cascade is a component of the mitogen-activated protein kinase (MAPK) pathway. It is typically activated by upstream kinases MEKK2/3 and MEK5 in response to growth factors and stress stimuli.[3][4] Activated ERK5 translocates to the nucleus and phosphorylates various downstream transcription factors, including c-Myc and members of the Myocyte Enhancer Factor 2 (MEF2) family, leading to the regulation of gene expression involved in cell proliferation and survival.[3]

ERK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK Binds MEKK2_3 MEKK2/3 RTK->MEKK2_3 Activates MEK5 MEK5 MEKK2_3->MEK5 Phosphorylates ERK5_inactive ERK5 (Inactive) MEK5->ERK5_inactive Phosphorylates ERK5_active ERK5 (Active) ERK5_inactive->ERK5_active ERK5_nucleus ERK5 (Active) ERK5_active->ERK5_nucleus Translocates JWG071 This compound JWG071->ERK5_inactive Inhibits MEF2_cMyc MEF2, c-Myc ERK5_nucleus->MEF2_cMyc Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) MEF2_cMyc->Gene_Expression Regulates

Diagram 1: Simplified ERK5 Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The following table summarizes the reported in vivo dosage and efficacy of this compound in an endometrial cancer xenograft model.

ParameterValueReference
Animal Model Athymic Nude Female Mice[1][6]
Cell Line Ishikawa (Human Endometrial Adenocarcinoma)[1][6]
Cell Inoculum 4 x 10^6 cells, subcutaneous[1][6]
Monotherapy Dosage 50 mg/kg[1][6]
Combination Therapy Dosage 30 mg/kg (with Paclitaxel 15 mg/kg)[1][6]
Administration Route Intraperitoneal (IP)[1][6]
Dosing Frequency Once daily[1][6]
Tumor Growth Inhibition ~85% (at 50 mg/kg)[6]
Pharmacokinetics (Mouse) Oral Bioavailability: 84%, Tmax: 1h, Half-life: 4.34h[6]

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo xenograft studies with this compound.

Preparation of this compound Dosing Solution

Note: The exact solvent composition for in vivo administration of this compound is not explicitly detailed in the primary literature. However, based on common practices for similar small molecule inhibitors, a formulation such as the one below is recommended. It is crucial to perform a small-scale solubility test before preparing the bulk solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a final dosing solution, first mix 10% DMSO (from the stock solution) with 40% PEG300.

  • Add 5% Tween-80 to the mixture and mix thoroughly.

  • Finally, add 45% sterile saline to reach the final volume and concentration.

  • Ensure the final solution is clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.

  • Prepare the dosing solution fresh daily.

Subcutaneous Xenograft Model Establishment

This protocol details the establishment of a subcutaneous xenograft model using a cancer cell line.

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., Ishikawa cells) Logarithmic growth phase Cell_Harvest 2. Cell Harvesting Trypsinization and washing Cell_Culture->Cell_Harvest Cell_Prep 3. Cell Preparation Resuspend in sterile PBS or media (4 x 10^6 cells in 100-200 µL) Cell_Harvest->Cell_Prep Injection 5. Subcutaneous Injection Inject cell suspension into the flank Cell_Prep->Injection Animal_Prep 4. Animal Preparation Athymic nude mice (4-6 weeks old) Acclimatization for 3-5 days Animal_Prep->Injection Tumor_Growth 6. Tumor Growth Monitoring Measure tumor volume 3x/week (length x width^2)/2 Injection->Tumor_Growth Treatment_Start 7. Treatment Initiation When tumors reach 80-100 mm³ Tumor_Growth->Treatment_Start Dosing 8. This compound Administration Intraperitoneal injection (daily) Treatment_Start->Dosing Endpoint 9. Study Endpoint Tumor volume > 1000 mm³ or 20% body weight loss Dosing->Endpoint Analysis 10. Tissue Collection & Analysis Tumor excision for IHC, Western Blot Endpoint->Analysis

Diagram 2: Experimental Workflow for this compound In Vivo Xenograft Study.

Materials:

  • Cancer cell line (e.g., Ishikawa)

  • Complete cell culture medium

  • Sterile Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Athymic nude mice (female, 4-6 weeks old)

  • 70% Ethanol

Protocol:

  • Cell Culture: Culture Ishikawa cells in appropriate complete medium until they reach 70-80% confluency. Ensure cells are in the logarithmic growth phase and are free from contamination.

  • Cell Harvesting: a. Aspirate the culture medium and wash the cells once with sterile PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with complete medium, collect the cells, and centrifuge. d. Wash the cell pellet twice with sterile PBS.

  • Cell Preparation for Injection: a. Resuspend the cell pellet in sterile PBS or serum-free medium. b. Perform a cell count using a hemocytometer and assess viability (e.g., with trypan blue). Viability should be >95%. c. Adjust the cell concentration to 4 x 10^7 cells/mL in sterile PBS. This will allow for the injection of 4 x 10^6 cells in a 100 µL volume. Keep the cell suspension on ice.

  • Animal Preparation and Injection: a. Allow mice to acclimatize for at least 3-5 days before the experiment. b. Anesthetize the mouse if required by the institutional animal care and use committee (IACUC) protocol. c. Clean the injection site on the right flank of the mouse with 70% ethanol. d. Gently pinch the skin and subcutaneously inject 100 µL of the cell suspension (4 x 10^6 cells).

  • Tumor Growth Monitoring: a. Monitor the mice for tumor formation. b. Once tumors are palpable, measure their dimensions (length and width) three times a week using digital calipers. c. Calculate the tumor volume using the formula: Volume = (length × width²) / 2.[1][6] d. Begin treatment when tumors reach an average volume of 80-100 mm³.[1][6]

This compound Administration and Monitoring

Protocol:

  • Randomly assign mice with established tumors into treatment and control groups.

  • Administer this compound (or vehicle control) intraperitoneally once daily at the desired dosage (e.g., 50 mg/kg).

  • Monitor the body weight of the mice and tumor volume three times a week.

  • Observe the animals daily for any signs of toxicity or distress.

  • Continue treatment for the duration specified in the study design.

  • Euthanize mice when tumors reach the predetermined endpoint (e.g., >1000 mm³) or if there is a significant loss of body weight (>20%) or other signs of distress, in accordance with institutional guidelines.[1]

Post-Mortem Analysis

Protocol:

  • Tissue Processing: At the end of the study, excise tumors and fix them in 10% neutral buffered formalin for at least 24 hours. Process the fixed tissues and embed them in paraffin.

  • Sectioning: Cut 5 µm sections and mount them on positively charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a sodium citrate buffer (pH 6.0).

  • Staining: a. Block endogenous peroxidase activity with 3% hydrogen peroxide. b. Block non-specific binding with a suitable blocking serum. c. Incubate with a primary antibody against Ki67 (e.g., 1:2000 dilution) overnight at 4°C.[1] d. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit. f. Counterstain with hematoxylin.

  • Imaging and Analysis: Dehydrate the slides, mount with a coverslip, and visualize under a microscope. Quantify the percentage of Ki67-positive cells.

Protocol:

  • Protein Extraction: Homogenize a portion of the snap-frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). b. Incubate the membrane with primary antibodies against total ERK5, phosphorylated ERK5 (p-ERK5), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Animal Welfare Considerations

All animal experiments should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Regular monitoring of animal health, including body weight, food and water intake, and general appearance, is crucial.[7] Humane endpoints, such as maximum tumor size and percentage of body weight loss, must be clearly defined in the experimental protocol to minimize animal suffering.[8][9]

Conclusion

This compound is a valuable tool for investigating the role of the ERK5 signaling pathway in cancer biology and for preclinical evaluation of ERK5 inhibition as a therapeutic strategy. The protocols and data presented in these application notes provide a framework for conducting robust and reproducible in vivo xenograft studies with this compound. Careful attention to experimental detail and animal welfare will ensure the generation of high-quality, translatable data.

References

Application Notes and Protocols for JWG-071 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWG-071 is a potent and selective, ATP-competitive chemical probe for Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1).[1][2][3] It has emerged as a valuable tool for investigating the physiological and pathological roles of the ERK5 signaling pathway, which is implicated in various cellular processes, including proliferation, differentiation, and survival.[4][5] Dysregulation of the ERK5 pathway has been linked to several diseases, particularly cancer, making this compound a compound of significant interest for cancer research and drug development.[6][7]

These application notes provide detailed protocols and guidelines for the effective use of this compound in a variety of common cell culture experiments.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the ERK5 kinase domain.[2] The ERK5 signaling cascade is a three-tiered pathway typically initiated by growth factors or stress signals, leading to the sequential activation of MAP3Ks (e.g., MEKK2/3), MAP2K (MEK5), and finally ERK5.[5] Upon activation, ERK5 phosphorylates a range of downstream substrates, including transcription factors such as those in the Myocyte Enhancer Factor 2 (MEF2) family, leading to changes in gene expression that promote cell proliferation and survival.[4][8] By blocking the ATP binding site of ERK5, this compound prevents the phosphorylation of its downstream targets, thereby inhibiting the signaling cascade.

Signaling Pathway

The diagram below illustrates the canonical ERK5 signaling pathway and the point of inhibition by this compound.

ERK5_Signaling_Pathway cluster_nucleus Nucleus GF Growth Factors / Stress Receptor Receptor Tyrosine Kinase GF->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5_inactive ERK5 (inactive) MEK5->ERK5_inactive p ERK5_active ERK5 (active) p-ERK5 (Thr218/Tyr220) ERK5_inactive->ERK5_active Downstream Downstream Substrates (e.g., MEF2, c-Myc, NF-κB) ERK5_active->Downstream JWG071 This compound JWG071->ERK5_active Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Response Nucleus Nucleus

A simplified diagram of the ERK5 signaling pathway.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its primary target, off-targets, and its effect on the viability of various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeReference(s)
ERK5 (MAPK7)88Biochemical Kinase Assay[1][3]
LRRK2109Biochemical Kinase Assay[2][3]
DCAMKL2223Invitrogen Z-lyte[2]
PLK4328Invitrogen Lanthascreen[2]

Table 2: Cellular IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeCellular IC50 (µM)AssayReference(s)
HeLaCervical Cancer0.020 ± 0.003 (p-ERK5)Western Blot[2]
IshikawaEndometrial Cancer2-3Cell Viability
AN3CAEndometrial Cancer2-3Cell Viability
ARK1Endometrial Cancer2-3Cell Viability

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 612.76 g/mol ), dissolve 6.13 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.[9]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.[9] When stored at -20°C, it is recommended to use within 1 year; at -80°C, within 2 years.[9]

Note: For in vivo studies, specific formulation protocols are available and should be followed carefully.[9]

Cell Viability Assay

This protocol describes a method to determine the effect of this compound on cell viability using a tetrazolium-based assay (e.g., MTT or WST-8).

Cell_Viability_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_Reagent Add viability reagent (e.g., MTT, WST-8) Incubate2->Add_Reagent Incubate3 Incubate (1-4h) Add_Reagent->Incubate3 Read Measure absorbance Incubate3->Read Analyze Calculate IC50 Read->Analyze

Workflow for a typical cell viability assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, WST-8)

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to include a DMSO vehicle control (at the same final concentration as the highest this compound concentration).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution or WST-8 solution).

  • Incubate for 1-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis of ERK5 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on ERK5 activation by measuring the phosphorylation of ERK5 at Threonine 218 and Tyrosine 220.

Western_Blot_Workflow Start Plate and starve cells Pretreat Pre-treat with this compound Start->Pretreat Stimulate Stimulate with growth factor (e.g., EGF) Pretreat->Stimulate Lyse Lyse cells and collect protein Stimulate->Lyse Quantify Quantify protein concentration Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (p-ERK5 or total ERK5) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Secondary_Ab->Detect

Workflow for Western blot analysis of p-ERK5.

Materials:

  • Cells of interest (e.g., HeLa cells)

  • Serum-free and complete culture medium

  • Growth factor (e.g., Epidermal Growth Factor, EGF)

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) (e.g., Cell Signaling Technology #3371, recommended dilution 1:1000) and anti-total ERK5.[4]

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with the desired concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., 20-100 ng/mL EGF) for a short period (e.g., 5-15 minutes).[6][10]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Normalize the phospho-ERK5 signal to the total ERK5 signal.

Immunoprecipitation and In Vitro Kinase Assay

This protocol can be used to assess the direct inhibitory effect of this compound on the kinase activity of immunoprecipitated ERK5.

Materials:

  • Cell lysates from stimulated cells

  • Anti-ERK5 antibody for immunoprecipitation

  • Protein A/G agarose or magnetic beads

  • Kinase assay buffer

  • ATP (including radiolabeled [γ-³²P]ATP for radioactive assays)

  • ERK5 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)[11]

  • This compound

Protocol:

  • Lyse cells as described in the Western Blot protocol.

  • Incubate the cell lysate with an anti-ERK5 antibody overnight at 4°C.

  • Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer and then with kinase assay buffer.

  • Resuspend the beads in kinase assay buffer.

  • Aliquot the bead slurry into different tubes and add various concentrations of this compound or vehicle control.

  • Initiate the kinase reaction by adding the substrate and ATP (e.g., 50-100 µM).[12]

  • Incubate at 30°C for 20-30 minutes.

  • Stop the reaction by adding SDS sample buffer and boiling.

  • Analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography (for radioactive assays) or by Western blot using a phospho-specific antibody for the substrate.

Controls and Considerations

  • Vehicle Control: Always include a DMSO-only control at the same final concentration used for this compound treatment.

  • Off-Target Effects: Be mindful of the known off-target activities of this compound, particularly against LRRK2.[1][2][3] Consider using inhibitors specific to these off-targets to dissect their potential contribution to the observed cellular effects.

  • Concentration and Time-Course: The optimal concentration of this compound and the treatment duration will vary depending on the cell type and the specific assay. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your experimental system.

Troubleshooting

  • Low or no inhibition of p-ERK5:

    • Ensure the this compound stock solution is properly prepared and stored.

    • Optimize the pre-treatment time and concentration of this compound.

    • Confirm that the cells are responsive to the stimulus used to activate ERK5.

  • High background in Western blots:

    • Ensure adequate blocking of the membrane.

    • Optimize antibody dilutions.

    • Perform sufficient washes.

  • Variability in cell viability assays:

    • Ensure a homogenous single-cell suspension during plating.

    • Optimize cell seeding density to avoid overgrowth or sparse cultures.

    • Minimize edge effects in 96-well plates by not using the outer wells or by filling them with sterile PBS.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the intricate roles of the ERK5 signaling pathway in their cell culture models.

References

Application of JWG-071 in Melanoma Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWG-071 is a potent and selective inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] In the context of melanoma, a highly aggressive form of skin cancer, the MEK5/ERK5 pathway has been identified as a crucial driver of tumor growth and survival.[2] Notably, research has illuminated a critical interplay between the MEK5/ERK5 and the Hedgehog/GLI (HH/GLI) signaling pathways, both of which are implicated in melanoma progression.[2] this compound has emerged as a valuable chemical probe to dissect and target this signaling nexus, offering a promising therapeutic strategy, particularly in combination with other targeted agents.

These application notes provide a comprehensive overview of the use of this compound in melanoma research, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experiments.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-melanoma effects by directly inhibiting the kinase activity of ERK5.[1] This inhibition disrupts the downstream signaling cascade that promotes melanoma cell proliferation and survival. A significant finding is that ERK5 activation is required for the activity of the HH/GLI pathway in melanoma.[2] Pharmacological inhibition of ERK5 with this compound has been shown to reduce the protein levels of GLI1 and GLI2, the key transcriptional effectors of the HH pathway, and to diminish their transcriptional activity in a dose-dependent manner.[2] This dual inhibition of both the ERK5 and HH/GLI pathways underlines the therapeutic potential of this compound.

The combined targeting of MEK5/ERK5 and HH/GLI pathways has demonstrated enhanced antitumor activity in melanoma models, suggesting a synergistic effect that could overcome resistance to single-agent therapies.[2]

JWG_071_Signaling_Pathway cluster_MEK5_ERK5 MEK5/ERK5 Pathway cluster_HH_GLI Hedgehog/GLI Pathway MEK5 MEK5 ERK5 ERK5 MEK5->ERK5 Activates GLI GLI1/GLI2 ERK5->GLI Required for Activation Proliferation Melanoma Cell Proliferation & Survival ERK5->Proliferation SMO SMO SMO->GLI Activates HH_target Hedgehog Target Genes (e.g., PTCH1, HIP1) GLI->HH_target Promotes Transcription GLI->Proliferation JWG071 This compound JWG071->ERK5 Inhibits

Figure 1: this compound inhibits ERK5, leading to the suppression of both ERK5 and Hedgehog/GLI signaling pathways, ultimately reducing melanoma cell proliferation.

Data Presentation

The following tables summarize the available quantitative data on the activity of this compound.

Table 1: Biochemical Potency of this compound

TargetIC₅₀ (nM)Assay TypeSource
ERK588Biochemical Kinase AssayMedchemExpress
LRRK2109Biochemical Kinase AssayMedchemExpress

Note: Cellular IC₅₀ values for this compound on melanoma cell proliferation are not consistently reported in a tabular format in the reviewed literature. However, studies demonstrate a dose-dependent inhibition of melanoma cell growth and spheroid volume.[2]

Table 2: Observed Effects of this compound in Melanoma Research Models

Experimental SystemThis compound ConcentrationObserved EffectReference
NIH/3T3 cellsDose-dependentReduction in GLI1 and GLI2 protein levels.[2][2]
NIH/3T3 cellsDose-dependentDiminished transcriptional activity of the HH/GLI pathway.[2][2]
A375 & SSM2c melanoma spheroidsNot specifiedIn combination with a GLI inhibitor (GANT-61), more effective at reducing spheroid volume than single agents.[2][2]
NRAS-mutant melanoma cells5 µMIn combination with a MEK inhibitor (Trametinib), induces a robust G1-phase cell cycle arrest.[3][3]

Experimental Protocols

Detailed methodologies for key experiments involving this compound in melanoma research are provided below.

Western Blot Analysis for ERK5, GLI1, and GLI2

This protocol is for assessing the effect of this compound on the protein levels of key signaling molecules in melanoma cells.

WB_Workflow A 1. Cell Culture & Treatment - Seed melanoma cells (e.g., A375, SSM2c) - Treat with this compound at desired concentrations and time points. B 2. Cell Lysis - Wash cells with ice-cold PBS. - Lyse cells in RIPA buffer with protease and phosphatase inhibitors. A->B C 3. Protein Quantification - Determine protein concentration using a BCA assay. B->C D 4. SDS-PAGE - Denature protein lysates. - Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer - Transfer separated proteins to a PVDF membrane. D->E F 6. Immunoblotting - Block membrane (e.g., 5% non-fat milk). - Incubate with primary antibodies (anti-ERK5, anti-GLI1, anti-GLI2, loading control). - Incubate with HRP-conjugated secondary antibodies. E->F G 7. Detection & Analysis - Detect signal using an enhanced chemiluminescence (ECL) substrate. - Image the blot and perform densitometric analysis. F->G

Figure 2: Workflow for Western Blot analysis to quantify protein expression changes upon this compound treatment.

Materials:

  • Melanoma cell lines (e.g., A375, SSM2c)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERK5, anti-GLI1, anti-GLI2, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed melanoma cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 48 hours).[2]

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-ERK5, anti-GLI1, or anti-GLI2) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the ECL detection reagent to the membrane and incubate for the time recommended by the manufacturer. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to the loading control (e.g., GAPDH).

GLI-Binding Site Luciferase Reporter Assay

This assay is used to measure the effect of this compound on the transcriptional activity of GLI proteins.

Luciferase_Workflow A 1. Cell Seeding - Seed melanoma cells (e.g., SSM2c) or NIH/3T3 cells in a 96-well plate. B 2. Transfection - Transfect cells with a GLI-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid. A->B C 3. Treatment - Treat cells with this compound and/or a HH pathway agonist (e.g., SAG). B->C D 4. Cell Lysis - Lyse the cells using a passive lysis buffer. C->D E 5. Luciferase Activity Measurement - Add Firefly luciferase substrate and measure luminescence. - Add Renilla luciferase substrate and measure luminescence. D->E F 6. Data Analysis - Normalize Firefly luciferase activity to Renilla luciferase activity. - Compare treated samples to controls. E->F

Figure 3: Workflow for the GLI-luciferase reporter assay to assess the transcriptional activity of the Hedgehog pathway.

Materials:

  • Melanoma cell lines (e.g., SSM2c) or NIH/3T3 cells

  • GLI-binding site luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • This compound

  • Hedgehog pathway agonist (e.g., SAG)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the GLI-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[2]

  • Treatment: After 12-24 hours of transfection, replace the medium with fresh medium containing this compound at various concentrations, with or without a Hedgehog pathway agonist like SAG (Smoothened agonist).[2] Include appropriate vehicle controls. Incubate for an additional 24-48 hours.

  • Cell Lysis: Remove the medium and wash the cells with PBS. Lyse the cells by adding passive lysis buffer and incubating according to the manufacturer's protocol.

  • Luciferase Measurement:

    • Transfer the cell lysate to a white 96-well assay plate.

    • Add the Luciferase Assay Reagent II (Firefly substrate) to all wells and measure the luminescence.

    • Add the Stop & Glo® Reagent (Renilla substrate) to all wells and measure the luminescence again.

  • Data Analysis: For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number. Express the results as a fold change relative to the control-treated cells.

3D Melanoma Spheroid Growth Assay

This assay provides a more physiologically relevant in vitro model to assess the impact of this compound on tumor growth.

Spheroid_Workflow A 1. Spheroid Formation - Seed melanoma cells (e.g., A375) in ultra-low attachment plates to form spheroids. B 2. Treatment - Once spheroids have formed, treat with this compound, alone or in combination with other inhibitors (e.g., GANT-61). A->B C 3. Spheroid Growth Monitoring - Capture images of the spheroids at regular intervals (e.g., every 2-3 days). B->C D 4. Data Analysis - Measure the volume or area of the spheroids from the images. - Plot spheroid growth over time for each treatment condition. C->D

References

Application Note: Western Blot Protocol for Phosphorylated ERK5 (p-ERK5) Detection Following Inhibition by JWG-071

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as mitogen-activated protein kinase 7 (MAPK7), is a key component of a signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[1] The activation of ERK5 occurs through phosphorylation at Threonine 218 and Tyrosine 220 by its upstream kinase, MEK5, often in response to growth factors or cellular stress.[1] Given its role in various physiological and pathological processes, including cancer, ERK5 is a significant target for therapeutic development.[2]

JWG-071 is a potent and selective chemical probe for ERK5, inhibiting its kinase activity with an IC50 of approximately 88 nM in biochemical assays.[3][4] It functions as an ATP-competitive inhibitor and is a valuable tool for elucidating the pharmacological roles of ERK5.[5] This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation status of ERK5 in cultured cells following treatment with this compound.

Signaling Pathway and Inhibitor Action

The diagram below illustrates the canonical MEK5/ERK5 signaling pathway and the point of intervention by this compound. Growth factors or stress stimuli activate MEK5, which in turn dually phosphorylates ERK5 at the TEY motif (Thr218/Tyr220). This phosphorylation activates ERK5, leading to its nuclear translocation and the subsequent phosphorylation of various transcription factors, thereby regulating gene expression. This compound acts by competitively inhibiting the ATP-binding site on ERK5, preventing its kinase activity and the phosphorylation of its downstream targets.

ERK5_Pathway cluster_input Upstream Stimuli cluster_cascade Kinase Cascade cluster_output Downstream Effects Growth_Factors Growth Factors / Stress MEK5 MEK5 Growth_Factors->MEK5 Activates ERK5_inactive ERK5 (Inactive) MEK5->ERK5_inactive Phosphorylates pERK5_active p-ERK5 (Active) (pThr218/pTyr220) ERK5_inactive->pERK5_active Transcription_Factors Transcription Factors (e.g., MEF2C) pERK5_active->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates JWG071 This compound JWG071->pERK5_active Inhibits

Caption: MEK5/ERK5 signaling cascade and inhibition by this compound.

Experimental Protocol

This protocol outlines the steps from cell culture and treatment to immunoblotting for p-ERK5.

I. Materials and Reagents
ReagentSupplier (Example)Catalog # (Example)
This compoundSelleck ChemicalsS8819
Phospho-ERK5 (Thr218/Tyr220) AntibodyCell Signaling Technology3371S
Total ERK5 AntibodyCell Signaling Technology4553S
Loading Control Ab (e.g., β-Actin)Any-
Anti-rabbit IgG, HRP-linked AntibodyAny-
Cell Culture Medium (e.g., DMEM)Any-
Fetal Bovine Serum (FBS)Any-
Phosphate-Buffered Saline (PBS)Any-
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease Inhibitor CocktailSigma-AldrichP2714
Phosphatase Inhibitor CocktailAny-
BCA Protein Assay KitThermo Fisher Scientific23227
Laemmli Sample Buffer (4X)Any-
Tris-Glycine Gels (4-15%)Any-
PVDF MembraneAny-
TBST (Tris-Buffered Saline, 0.1% Tween-20)--
Blocking Buffer (5% BSA or non-fat milk in TBST)--
ECL Western Blotting SubstrateAny-
Dimethyl Sulfoxide (DMSO)Any-
II. Methodologies

A. Cell Culture and Treatment with this compound

  • Cell Seeding: Plate cells (e.g., HeLa, HEK293) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional): To reduce basal ERK5 phosphorylation, serum-starve the cells for 4-16 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to stimulation.

  • Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). This compound solutions are unstable and should be prepared fresh.[3]

  • Pre-treatment: Dilute the this compound stock solution in the cell culture medium to the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Pre-treat the cells with the this compound dilutions for 1-2 hours. Include a vehicle control (DMSO only).

  • Stimulation: After pre-treatment, stimulate the cells with an appropriate agonist to induce ERK5 phosphorylation (e.g., 50 ng/mL EGF for 15-30 minutes). Maintain an unstimulated control.

B. Protein Lysate Preparation

  • Wash: Place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Lysis: Add 100-150 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to each well.[6][7]

  • Scrape and Collect: Scrape the adherent cells using a cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation & Sonication: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[7] If high viscosity is observed, sonicate briefly (e.g., 10 seconds) on ice.[6]

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]

  • Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

C. Protein Quantification and Sample Preparation

  • Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • Normalization: Adjust the concentration of each sample with lysis buffer to ensure equal protein loading.

  • Denaturation: Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X. Boil the samples at 95-100°C for 5-10 minutes.

D. SDS-PAGE and Western Blotting

  • Gel Electrophoresis: Load 15-30 µg of protein per lane onto a 4-15% Tris-Glycine gel. Run the gel until adequate separation is achieved (ERK5 has a molecular weight of ~115 kDa).[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Membrane Staining (Optional): Briefly stain the membrane with Ponceau S to verify transfer efficiency.

E. Immunoblotting

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. BSA is often preferred for phospho-antibodies to reduce non-specific binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against Phospho-ERK5 (Thr218/Tyr220), diluted in 5% BSA/TBST. Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[10]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (step 3).

  • Detection: Apply an ECL substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.

F. Stripping and Re-probing (for Total ERK5 and Loading Control)

  • To normalize the p-ERK5 signal, the membrane can be stripped and re-probed for total ERK5 and a loading control (e.g., β-Actin, GAPDH).

  • Stripping: Incubate the membrane in a stripping buffer (e.g., containing glycine and SDS, pH 2.2) for 15-30 minutes at room temperature.[10]

  • Wash and Re-block: Wash the membrane thoroughly with TBST and re-block for 1 hour.

  • Re-probe: Repeat the immunoblotting protocol (steps E2-E6) using the primary antibody for total ERK5, and subsequently for a loading control.

Quantitative Data Summary

The following tables provide recommended starting parameters for the protocol. Optimization may be required depending on the cell line and experimental conditions.

Table 1: Reagent Concentrations & Incubation Times

StepReagentConcentration / DurationNotes
Cell Treatment This compound10 nM - 1 µMPre-incubate for 1-2 hours.
Agonist (e.g., EGF)50 ng/mL / 15-30 minInduces ERK5 phosphorylation.
Lysis Lysis Buffer Incubation30 minutes on iceEnsure protease/phosphatase inhibitors are fresh.
Immunoblotting Blocking1 hour at room temperature5% BSA in TBST is recommended.
Primary Antibody IncubationOvernight at 4°CGentle agitation.
Secondary Antibody Incubation1 hour at room temperatureGentle agitation.

Table 2: Antibody Dilutions

AntibodyHostRecommended DilutionDiluent
Phospho-ERK5 (Thr218/Tyr220)Rabbit1:10005% BSA in TBST
Total ERK5Rabbit1:10005% BSA in TBST
Loading Control (e.g., β-Actin)Mouse1:1000 - 1:50005% milk in TBST
Anti-rabbit IgG, HRP-linkedGoat1:2000 - 1:100005% milk in TBST

Experimental Workflow Diagram

Western_Blot_Workflow cluster_prep Cell Preparation & Treatment cluster_extraction Protein Extraction cluster_blot Immunoblotting cluster_analysis Analysis arrow arrow A Seed Cells in 6-well Plates B Serum Starve Cells (Optional, 4-16h) A->B C Pre-treat with this compound (1-2h) B->C D Stimulate with Agonist (e.g., EGF, 15-30 min) C->D E Wash with ice-cold PBS D->E F Lyse Cells on Ice (RIPA + Inhibitors) E->F G Clarify Lysate by Centrifugation F->G H Quantify Protein (BCA Assay) G->H I Prepare Samples (Normalize + Boil in Laemmli) H->I J SDS-PAGE I->J K Transfer to PVDF Membrane J->K L Block Membrane (5% BSA) K->L M Incubate with Primary Ab (Anti-p-ERK5, 4°C Overnight) L->M N Incubate with Secondary Ab (HRP-conjugated, 1h RT) M->N O Detect with ECL Substrate N->O P Image Acquisition O->P Q Strip and Re-probe (Total ERK5, Loading Control) P->Q R Densitometry & Normalization Q->R

Caption: Workflow for Western blot analysis of p-ERK5 inhibition.

References

JWG-071: A Potent Inhibitor of ERK5 for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

JWG-071 is a potent and selective, ATP-competitive inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1). The MEK5/ERK5 signaling pathway is increasingly recognized for its critical role in cancer progression, influencing cell proliferation, survival, invasion, and metastasis.[1][2] Dysregulation of this pathway has been implicated in various malignancies, making ERK5 a compelling target for therapeutic intervention. This compound offers a valuable tool for investigating the biological functions of ERK5 and evaluating its therapeutic potential in cancer cell lines. Notably, it exhibits improved selectivity for ERK5 over Bromodomain-containing protein 4 (BRD4) compared to previous inhibitors like XMD8-92.[3]

These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.

Data Presentation

Biochemical Activity of this compound
TargetIC50 (nM)Assay Type
ERK588Biochemical Kinase Assay
LRRK2109Biochemical Kinase Assay

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.[4]

Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeAssayIC50 (µM)
IshikawaEndometrial CancerCytotoxicity2-3
AN3CAEndometrial CancerCytotoxicity2-3
ARK1Endometrial CancerCytotoxicity2-3

IC50 values represent the concentration of this compound required to induce 50% cytotoxicity in the indicated cancer cell lines.[1] While this compound has shown cytotoxic effects in prostate, cervical, neuroblastoma, and glioblastoma cancer cell lines, specific IC50 values are not yet broadly published.[1]

Signaling Pathway and Experimental Workflow Diagrams

ERK5_Signaling_Pathway GF Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Stress Cellular Stress MEKK2_3 MEKK2/3 Stress->MEKK2_3 RTK->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 Nuclear_ERK5 Nuclear Translocation ERK5->Nuclear_ERK5 Invasion Invasion & Metastasis ERK5->Invasion JWG071 This compound JWG071->ERK5 MEF2 MEF2 Nuclear_ERK5->MEF2 NFkB NF-κB Nuclear_ERK5->NFkB cJun c-Jun MEF2->cJun Proliferation Cell Proliferation cJun->Proliferation NFkB->Proliferation Survival Cell Survival NFkB->Survival

Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Cancer Cell Line Culture treatment Treat with this compound (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (p-ERK5, Total ERK5, etc.) treatment->western colony Colony Formation Assay treatment->colony apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis invivo In Vivo Xenograft Study (e.g., Ishikawa cells in nude mice) treatment->invivo data Data Analysis & Interpretation viability->data western->data colony->data apoptosis->data invivo->data

References

Preparing JWG-071 Stock Solution for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

JWG-071 is a potent and selective chemical probe for Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1).[1][2][3] It also demonstrates inhibitory activity against Leucine-rich repeat kinase 2 (LRRK2).[1][2][4] With IC50 values of 88 nM and 109 nM for ERK5 and LRRK2 respectively, this compound serves as a valuable tool for investigating the roles of these kinases in various cellular processes and disease models, particularly in cancer research.[1][2][4] Proper preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 612.76 g/mol [1][5]
CAS Number 2250323-50-1[1]
IC50 (ERK5) 88 nM[1][2][4][5]
IC50 (LRRK2) 109 nM[1][2][4][5]
Solubility (DMSO) ≥ 100 mg/mL (163.20 mM)[5][6]
Powder Storage 3 years at -20°C, 2 years at 4°C[2][6]
Solution Storage 2 years at -80°C, 1 year at -20°C[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), suitable for most cell-based assays.

Materials:

  • This compound powder

  • Anhydrous/Hygroscopic DMSO (newly opened recommended)[6]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 612.76 g/mol = 6.1276 mg

  • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO. For a 10 mM solution, add 1 mL of DMSO to the 6.1276 mg of this compound.

  • Promote dissolution. Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.[6] Gentle warming to 37°C can also be applied.

  • Aliquot and store. Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[6]

Protocol 2: Preparation of this compound Formulation for In Vivo Studies

This protocol provides an example of a vehicle formulation suitable for administering this compound in animal models. Note that the final concentration and vehicle composition may need to be optimized for your specific experimental needs.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (sterile)

Procedure:

This protocol is for a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

  • Prepare a concentrated stock of this compound in DMSO as described in Protocol 1. For example, a 25 mg/mL stock.

  • Add the solvents sequentially. For a final volume of 1 mL, follow these steps:

    • Start with 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL this compound in DMSO stock and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of sterile saline to reach the final volume of 1 mL.

  • Ensure complete dissolution. The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used.[6]

  • Use immediately. It is recommended to prepare this formulation fresh for each experiment.[1]

Visualizations

Signaling Pathway

This compound primarily targets the ERK5 signaling pathway, which is a component of the larger Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

JWG071_Pathway GF Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Stress Cellular Stress MEKK2_3 MEKK2/3 Stress->MEKK2_3 RTK->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 Transcription Gene Transcription (e.g., MYCN, MEF2) ERK5->Transcription JWG071 This compound JWG071->ERK5 Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: The MEK5-ERK5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates the workflow for preparing a this compound stock solution.

JWG071_Workflow start Start calculate Calculate Mass of This compound Powder start->calculate weigh Weigh this compound calculate->weigh add_solvent Add Appropriate Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex and/or Sonicate to Dissolve add_solvent->dissolve check_solution Is Solution Clear? dissolve->check_solution check_solution->dissolve No aliquot Aliquot into Single-Use Volumes check_solution->aliquot Yes store Store at -20°C or -80°C aliquot->store finish End store->finish

Caption: Workflow for the preparation of a this compound stock solution.

References

Application Notes and Protocols for JWG-071 Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the intraperitoneal (IP) administration of JWG-071 in mice for preclinical research. This compound is a selective chemical probe for Extracellular signal-regulated kinase 5 (ERK5), also known as big mitogen-activated protein kinase 1 (BMK1).[1][2] Inhibition of the ERK5 signaling pathway is a promising strategy in cancer therapy.[3][4][5]

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of ERK5.[6] The ERK5 signaling cascade is activated by various extracellular stimuli, including growth factors and stress.[7][8] Upon activation, MEK5 phosphorylates and activates ERK5. Activated ERK5 then translocates to the nucleus and phosphorylates several downstream transcription factors, including members of the myocyte enhancer factor-2 (MEF2) family, leading to the regulation of gene expression involved in cell proliferation, survival, and differentiation.[7][8] The MEK5-ERK5 signaling pathway has been shown to play a role in the induction of cell cycle regulators such as cyclin D1.[6][7]

ERK5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors\n(e.g., EGF, NGF) Growth Factors (e.g., EGF, NGF) Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors\n(e.g., EGF, NGF)->Receptor Tyrosine Kinases Stress Stimuli\n(e.g., Oxidative Stress) Stress Stimuli (e.g., Oxidative Stress) Stress Stimuli\n(e.g., Oxidative Stress)->Receptor Tyrosine Kinases MEKK2_3 MEKK2/3 Receptor Tyrosine Kinases->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 Phosphorylation ERK5_N ERK5 ERK5->ERK5_N Translocation JWG071 This compound JWG071->ERK5 Inhibition MEF2 MEF2 ERK5_N->MEF2 Phosphorylation Gene Expression Gene Expression MEF2->Gene Expression Cell Proliferation\n& Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation\n& Survival

Caption: Simplified ERK5 Signaling Pathway and Inhibition by this compound.

Data Presentation

In Vivo Efficacy of this compound in a Mouse Xenograft Model
Cancer ModelCell LineMouse StrainTreatmentDosageDosing ScheduleOutcomeReference
Endometrial CancerIshikawaAthymic NudeMonotherapy50 mg/kgOnce daily, intraperitonealTumor suppressive activity[3][9]
Endometrial CancerIshikawaAthymic NudeCombination with Paclitaxel30 mg/kgOnce daily, intraperitonealEnhanced anti-tumor effect[3]

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Solutions of this compound are noted to be unstable and should be prepared fresh for each experiment.[1] Below are example formulations for in vivo administration.

Formulation 1: DMSO/PEG300/Tween-80/Saline

This formulation yields a clear solution of at least 2.5 mg/mL.[2]

ComponentPercentageExample for 1 mL
DMSO10%100 µL
PEG30040%400 µL
Tween-805%50 µL
Saline45%450 µL

Procedure:

  • Dissolve this compound in DMSO to create a stock solution.

  • In a sterile tube, add the required volume of PEG300.

  • Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly.

  • Add Tween-80 and mix until the solution is homogeneous.

  • Add saline to reach the final volume and mix thoroughly.

Formulation 2: DMSO/Corn Oil

This formulation also yields a clear solution of at least 2.5 mg/mL.[2]

ComponentPercentageExample for 1 mL
DMSO10%100 µL
Corn Oil90%900 µL

Procedure:

  • Dissolve this compound in DMSO to create a stock solution.

  • In a sterile tube, add the required volume of corn oil.

  • Add the this compound/DMSO stock solution to the corn oil and mix thoroughly until a clear solution is formed.

Protocol for Intraperitoneal Injection in Mice

This protocol is a standard procedure and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound solution (prepared fresh)

  • Sterile syringes (1 mL or appropriate size)

  • Sterile needles (25-27 gauge)[3]

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

IP_Injection_Workflow A 1. Prepare fresh This compound solution B 2. Weigh mouse and calculate dose volume A->B C 3. Restrain mouse (e.g., scruffing) B->C D 4. Position mouse with head tilted downwards C->D E 5. Locate injection site (lower right abdominal quadrant) D->E F 6. Disinfect site with 70% ethanol E->F G 7. Insert needle at a 15-30° angle F->G H 8. Aspirate to check for blood or urine G->H H->G If not clear, reposition I 9. Inject solution slowly H->I If clear J 10. Withdraw needle I->J K 11. Monitor mouse for adverse reactions J->K L 12. Return to cage K->L

Caption: Standard Workflow for Intraperitoneal Injection in Mice.

Procedure:

  • Preparation: Prepare the required concentration of this compound solution fresh before administration.[1] Warm the solution to room temperature to avoid causing a drop in the mouse's body temperature.[3]

  • Dose Calculation: Weigh the mouse accurately. The injection volume should not exceed 10 mL/kg of body weight.[3] For a 25-gram mouse, the maximum volume would be 0.25 mL.[3]

  • Restraint: Properly restrain the mouse. One common method is to hold the scruff of the neck firmly with the thumb and forefinger of your non-dominant hand.

  • Positioning: Tilt the mouse so that its head is slightly lower than its hindquarters. This allows the abdominal organs to shift forward, reducing the risk of puncture.[3]

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3]

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Insert a 25-27 gauge needle with the bevel facing up at a 15-30 degree angle to the abdominal wall.[4]

    • Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel (blood in the syringe hub) or the bladder (urine in the syringe hub). If blood or urine appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • If the aspiration is clear, slowly and steadily inject the this compound solution.

  • Post-injection:

    • Withdraw the needle smoothly.

    • Return the mouse to its cage and monitor it for any immediate adverse reactions, such as distress or bleeding at the injection site.

    • Continue to monitor the animal's health, including body weight, food and water intake, and general behavior, throughout the course of the study.

References

Troubleshooting & Optimization

JWG-071 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of JWG-071, a selective chemical probe for ERK5.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is soluble in DMSO at a concentration of 100 mg/mL (163.20 mM), though achieving this may require ultrasonic assistance.[2][4][5] For optimal results, it is crucial to use newly opened, hygroscopic DMSO, as absorbed water can significantly impact solubility.[2][5]

Q2: How should I prepare stock solutions of this compound?

A2: To prepare stock solutions, we recommend starting with a high-concentration stock in DMSO. Once dissolved, the solution should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2][5]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintain the integrity of this compound. The recommended storage conditions are detailed in the table below.

Q4: What is the known biological activity of this compound?

A4: this compound is recognized as the first kinase-selective chemical probe for ERK5.[1][3] It inhibits ERK5 and Leucine-rich repeat kinase 2 (LRRK2) with IC50 values of 88 nM and 109 nM, respectively.[2][4] this compound has demonstrated improved selectivity for ERK5 over BRD4 compared to previous compounds like XMD8-92.[1][6][7] In cellular assays, it has been shown to dose-dependently inhibit MAPK7 (ERK5) autophosphorylation induced by EGF in HeLa cells with an IC50 of 0.020 ± 0.003 µM.[8]

Data Summary Tables

Table 1: Solubility of this compound

SolventConcentrationMethodReference
DMSO100 mg/mL (163.20 mM)Requires sonication[2][4][5]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (4.08 mM)In vivo formulation[4]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (4.08 mM)In vivo formulation[4]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (4.08 mM)In vivo formulation[4]

Table 2: Stability and Storage of this compound

FormStorage TemperatureDurationReference
Powder-20°C3 years[1][2]
Powder4°C2 years[1][2]
In Solvent (DMSO)-80°C2 years[2]
In Solvent (DMSO)-20°C1 year[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in aqueous media Low aqueous solubility of this compound.- Increase the percentage of DMSO in the final solution (be mindful of DMSO toxicity in cellular assays).- For in vivo use, follow the validated multi-step solvent addition protocols (see Table 1).- Ensure the final concentration in your aqueous buffer does not exceed the solubility limit.
Inconsistent experimental results - Compound degradation due to improper storage or handling.- Multiple freeze-thaw cycles of stock solutions.- Off-target effects.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Store the compound and solutions at the recommended temperatures (see Table 2).- Consider potential off-target effects on kinases like LRRK2, PLK2, DCAMKL1, and DCAMKL2.[9] Use appropriate controls to confirm ERK5-specific effects.
Paradoxical activation of ERK5 signaling Some small molecule kinase inhibitors can paradoxically activate their target pathway.- Be aware that some ERK5 inhibitors can cause paradoxical transcriptional activation.[9]- Use multiple, sensitive assays to confirm inhibition, such as monitoring both kinase activity and downstream transcriptional events (e.g., ERK5:MEF2D reporter assays).[9]
Difficulty dissolving the compound - Use of non-optimal DMSO.- Insufficient mixing.- Use fresh, high-quality, anhydrous DMSO.[2][5]- Use an ultrasonic bath to aid dissolution.[2][4][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the desired amount of this compound powder (Molecular Weight: 612.76 g/mol ). For 1 mg of this compound, you will need 0.1632 mL of DMSO to make a 10 mM solution.

  • Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly.

  • If the compound does not fully dissolve, place the vial in an ultrasonic bath for short intervals until the solution is clear.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate vials.

  • Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[2]

Protocol 2: Preparation of an In Vivo Formulation (Example)

This protocol is based on a formulation that achieves a solubility of ≥ 2.5 mg/mL.[4]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution to constitute 10% of the final volume.

  • Sequentially add the other solvents while mixing:

    • Add PEG300 to a final concentration of 40%.

    • Add Tween-80 to a final concentration of 5%.

    • Add saline to bring the solution to the final volume (45%).

  • Ensure the solution is clear and homogenous before administration.

Visualizations

JWG_071_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR MEKK2_3 MEKK2/3 RTK->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 (MAPK7) MEK5->ERK5 Downstream Downstream Effectors (e.g., MEF2, NF-κB) ERK5->Downstream Apoptosis Apoptosis ERK5->Apoptosis JWG071 This compound JWG071->ERK5 Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation JWG_071_Experimental_Workflow start Receive this compound Powder store_powder Store Powder at -20°C or 4°C start->store_powder prep_stock Prepare DMSO Stock (e.g., 10 mM) store_powder->prep_stock ultrasonic Use Sonication if Necessary prep_stock->ultrasonic store_stock Aliquot & Store Stock at -20°C or -80°C ultrasonic->store_stock experiment Perform Experiment (In Vitro / In Vivo) store_stock->experiment in_vitro Dilute in Assay Buffer experiment->in_vitro in_vivo Prepare Dosing Solution experiment->in_vivo data_analysis Data Analysis in_vitro->data_analysis in_vivo->data_analysis results Interpret Results data_analysis->results

References

Technical Support Center: JWG-071 & ERK5 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the ERK5 inhibitor, JWG-071. This resource provides essential information, troubleshooting guidance, and standardized protocols to help you navigate the complexities of ERK5 inhibition, with a specific focus on understanding and mitigating the phenomenon of paradoxical activation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a second-generation, selective chemical probe developed for studying the function of Extracellular signal-regulated kinase 5 (ERK5).[1][2][3] Its primary mechanism of action is to bind to the ATP-binding site within the kinase domain of ERK5, thereby inhibiting its catalytic activity.[4] this compound was designed to have improved selectivity for ERK5 over Bromodomain-containing protein 4 (BRD4) compared to earlier inhibitors like XMD8-92.[5][6] However, it is important to note that this compound also functions as a dual inhibitor, potently targeting Leucine-rich repeat kinase 2 (LRRK2) and showing some activity against DCLK1 and DCLK2.[5][7][8]

Inhibitor Profile: this compound
Primary Target ERK5 (MAPK7)
Secondary Targets LRRK2, DCLK1, DCLK2[7][8]
ERK5 IC50 ~88 nM[1][2]
LRRK2 IC50 ~109 nM[1][2]
Binding Mechanism ATP-competitive kinase inhibitor[4]
Key Feature Improved selectivity over BRD4 compared to first-generation inhibitors[5]
Q2: What is "paradoxical activation" of ERK5 by this compound?

Paradoxical activation is a phenomenon where small-molecule inhibitors that bind to the ERK5 kinase domain, including this compound, inhibit its catalytic function while simultaneously promoting its kinase-independent transcriptional activity.[5][7][9]

The binding of this compound to the N-terminal kinase domain is believed to induce a conformational change in the ERK5 protein.[7][9] This change exposes the Nuclear Localization Signal (NLS) located in the C-terminal region, leading to the translocation of ERK5 from the cytoplasm into the nucleus.[7][10] Once in the nucleus, the C-terminal Transactivation Domain (TAD) can activate gene expression programs, even though the kinase itself is inactive.[5][9]

G cluster_0 Canonical Activation cluster_1 Paradoxical Activation by this compound MEK5 MEK5 ERK5_cyto Cytoplasmic ERK5 (Kinase Domain + TAD) MEK5->ERK5_cyto Phosphorylates T-E-Y Motif ERK5_active Active ERK5 (Phosphorylated) ERK5_cyto->ERK5_active Autophosphorylation ERK5_nuc Nuclear ERK5 ERK5_active->ERK5_nuc Nuclear Translocation Substrates Kinase Substrates ERK5_nuc->Substrates Phosphorylates MEF2 MEF2 Transcription Factors ERK5_nuc->MEF2 Activates Transcription JWG071 This compound ERK5_cyto_i Cytoplasmic ERK5 (Kinase Inactive) JWG071->ERK5_cyto_i Binds Kinase Domain ERK5_nuc_i Nuclear ERK5 (Kinase Inactive) ERK5_cyto_i->ERK5_nuc_i Conformational Change & Nuclear Translocation MEF2_i MEF2 Transcription Factors ERK5_nuc_i->MEF2_i Activates Transcription (TAD Mediated) Blocked Kinase Activity BLOCKED ERK5_nuc_i->Blocked

Caption: Canonical vs. Paradoxical ERK5 Activation.
Q3: What are the potential consequences of paradoxical activation in my experiments?

The dual effect of this compound can lead to complex and potentially misleading results. An observed cellular phenotype could be attributed to:

  • Inhibition of ERK5 kinase activity: The intended on-target effect.

  • Activation of ERK5 transcriptional activity: The paradoxical effect.

  • Off-target inhibition: Effects on LRRK2 or other kinases.[7]

This makes it critical to design experiments with appropriate controls to dissect which aspect of this compound's activity is responsible for the observed biological outcome.

Q4: How can I detect if paradoxical activation is occurring in my experimental system?

Several assays can be used to monitor both the kinase-inhibitory and transcriptional-stimulatory effects of this compound.

Assay Purpose Expected Result with this compound
ERK5 Autophosphorylation Assay (Western Blot) To confirm inhibition of kinase activity. Activated ERK5 autophosphorylates its C-terminus, causing a noticeable upward mobility shift on an SDS-PAGE gel.[7][10]The slower-migrating, phosphorylated band of ERK5 should be reduced or disappear upon mitogen stimulation in the presence of this compound.[8]
MEF2-dependent Reporter Assay (e.g., Luciferase) To measure ERK5-mediated transcriptional activation.[7] MEF2 is a well-known downstream transcriptional target of ERK5.[11]An increase in reporter gene activity, indicating paradoxical activation of the TAD.[7]
Immunofluorescence Microscopy To observe the subcellular localization of ERK5.Increased nuclear accumulation of ERK5 protein, even in the absence of a typical stimulus.[7][10]
Quantitative PCR (qPCR) To measure mRNA levels of known ERK5 target genes (e.g., KLF2, c-MYC, c-JUN).[5][9]Increased expression of these target genes.
Q5: Are there alternative approaches to inhibit ERK5 signaling without causing paradoxical activation?

Yes. To circumvent the issue of paradoxical activation, researchers can use alternative or complementary methods:

  • Genetic Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to deplete the ERK5 protein entirely ensures that both kinase and transcriptional functions are eliminated.[7][12] This is considered a gold-standard control to validate findings from small-molecule inhibitors.

  • ERK5 Degraders (PROTACs): The development of bifunctional degraders, such as Proteolysis-targeting chimeras (PROTACs), offers a promising strategy. These molecules, like INY-06-061, are designed to induce the selective degradation of the entire ERK5 protein, thereby avoiding the paradoxical activation associated with kinase domain inhibitors.[5][10]

Troubleshooting Guide

Problem: My experiment with this compound yielded unexpected or contradictory results (e.g., a phenotype that doesn't align with simple kinase inhibition).

This is a common challenge when working with ERK5 inhibitors. The issue likely stems from paradoxical activation or off-target effects. Follow this workflow to systematically dissect the molecular events in your system.

G start Unexpected Result with this compound q1 Step 1: Confirm Kinase Inhibition Run Western Blot for p-ERK5 (look for mobility shift) start->q1 path_a Step 2: Test for Paradoxical Activation Use MEF2/KLF2 reporter assay or qPCR for target genes. q1->path_a Inhibition Confirmed path_b Re-evaluate experiment: - Check this compound concentration - Verify mitogen stimulation q1->path_b Inhibition NOT Confirmed q2 Step 3: Rule out Off-Target Effects Treat cells with specific inhibitors for: - LRRK2 (e.g., MLi-2) - DCLK1/2 (e.g., DCLK1-IN-1) path_a->q2 Transcriptional Activation Seen q3 Step 4: Validate with Genetic Controls Compare phenotype with ERK5 siRNA/shRNA knockdown. path_a->q3 No Transcriptional Activation Seen path_c Phenotype is likely due to paradoxical activation of ERK5 transcriptional activity. q2->path_c Phenotype NOT Replicated path_d Phenotype is due to off-target kinase inhibition. q2->path_d Phenotype Replicated path_c->q3 end1 Conclusion: Phenotype is a true result of on-target ERK5 modulation (kinase and/or transcriptional). q3->end1 Phenotype Replicated end2 Conclusion: Phenotype is an artifact of off-target effects or other experimental variables. q3->end2 Phenotype NOT Replicated

Caption: Workflow for Troubleshooting this compound Experiments.

Key Experimental Protocols

Protocol 1: Western Blot for ERK5 Activation State

This protocol is designed to assess the inhibition of ERK5 kinase activity by observing the loss of its autophosphorylation-induced mobility shift.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, A375 melanoma cells) in 6-well plates and grow to 70-80% confluency.[12]

    • Serum starve cells for 12-24 hours, if applicable to your model, to reduce basal ERK5 activity.

    • Pre-treat cells with desired concentrations of this compound (e.g., 100 nM - 5 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate cells with a known ERK5 activator (e.g., 100 ng/mL EGF, sorbitol) for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape, collect lysates, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on a 7.5% or 8% polyacrylamide gel to ensure adequate separation for observing the mobility shift.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against total ERK5 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

  • Data Interpretation:

    • In stimulated, vehicle-treated samples, expect to see two bands or a smeared upper band representing the phosphorylated, slower-migrating form of ERK5.

    • In this compound-treated samples, the intensity of this upper band should be significantly reduced, indicating successful inhibition of kinase-dependent autophosphorylation.[8]

Protocol 2: MEF2-Luciferase Reporter Assay for ERK5 Transcriptional Activity

This assay measures the ability of the ERK5 C-terminal TAD to activate transcription, the key event in paradoxical activation.

  • Cell Culture and Transfection:

    • Seed cells in a 24-well plate.

    • Co-transfect cells using a suitable lipid-based reagent with:

      • An MEF2-driven firefly luciferase reporter plasmid.

      • A constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency.

    • Allow cells to recover for 24 hours post-transfection.

  • Cell Treatment:

    • Replace media with fresh media containing various concentrations of this compound or vehicle (DMSO).

    • Include a positive control if available (e.g., a constitutively active MEK5 construct).

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Wash cells with PBS.

    • Lyse cells using the passive lysis buffer provided with a dual-luciferase reporter assay kit.

    • Measure both firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variability in cell number and transfection efficiency.

    • Calculate the fold change in normalized luciferase activity relative to the vehicle-treated control.

    • A dose-dependent increase in luciferase activity upon this compound treatment is indicative of paradoxical activation of ERK5's transcriptional function.

References

JWG-071 unstable solutions fresh preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ERK5 inhibitor, JWG-071. The information provided is intended to address common issues encountered during experimental procedures, with a focus on the preparation of fresh, viable solutions.

Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter when working with this compound, particularly concerning its known solution instability.

Question 1: My this compound solution appears to have precipitated or is not fully dissolved. What should I do?

Answer:

  • Ensure Fresh Preparation: this compound solutions are known to be unstable and should always be prepared fresh before each experiment.[1] Do not use previously prepared and stored solutions.

  • Use Appropriate Solvents: For in vitro stock solutions, use newly opened, anhydrous DMSO. Hygroscopic DMSO can significantly impact the solubility of this compound.

  • Aid Dissolution: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

  • Follow Recommended Solvent Order: For in vivo formulations, add each solvent in the specified order as per the protocol to ensure proper mixing and solubility.[1]

Question 2: I am seeing inconsistent results in my experiments using this compound. Could this be related to the compound's stability?

Answer:

Yes, inconsistent results are a strong indicator of compound degradation. Due to the inherent instability of this compound in solution, it is crucial to adhere to the following best practices:

  • Prepare Fresh Solutions: As emphasized, always prepare the solution immediately before use.

  • Minimize Freeze-Thaw Cycles: If you must prepare a stock solution in DMSO, aliquot it into small, single-use volumes to prevent degradation from repeated freeze-thaw cycles.

  • Protect from Light and Air: While specific degradation mechanisms are not extensively published, it is good practice to protect solutions from light and to minimize exposure to air to prevent potential photo-degradation or oxidation. Store solutions in tightly sealed, amber vials.

  • Consistent Preparation Method: Ensure that the same person prepares the solution using the exact same protocol for each experiment to minimize variability.

Question 3: What are the recommended storage conditions for this compound?

Answer:

Proper storage is critical to maintaining the integrity of this compound.

  • Powder Form: The solid powder form of this compound is stable for extended periods when stored correctly.

  • In Solvent: Once dissolved, the stability of this compound decreases significantly. It is strongly recommended to prepare solutions fresh. If short-term storage is unavoidable, adhere to the provided guidelines.

Question 4: What are the known off-target effects of this compound?

Answer:

This compound is a kinase-selective chemical probe for ERK5; however, it does exhibit activity against other kinases. The most notable off-target is Leucine-rich repeat kinase 2 (LRRK2).[1] It is important to consider these off-target effects when interpreting experimental results. Researchers can use specific inhibitors for the off-target kinases as controls to delineate the effects of ERK5 inhibition.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Storage and Stability of this compound

FormStorage TemperatureStability Period
Powder-20°C3 years
Powder4°C2 years
In Solvent (DMSO)-80°CUp to 6 months
In Solvent (DMSO)-20°CUp to 1 month

Note: While storage in solvent is possible, it is highly recommended to prepare solutions fresh for optimal results.[1]

Table 2: Solubility of this compound

SolventConcentration
DMSO100 mg/mL (163.20 mM)

Note: Ultrasonic treatment may be needed to achieve this concentration.

Table 3: In Vivo Formulation Solubility

FormulationSolubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.08 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.08 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.08 mM)

Table 4: Inhibitory Activity of this compound

TargetIC₅₀
ERK588 nM[1]
LRRK2109 nM[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound for In Vitro Experiments

Materials:

  • This compound powder (Molecular Weight: 612.76 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.13 mg of this compound.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the this compound powder. In this example, add 1 mL of DMSO.

  • Dissolve the Compound: Vortex the solution thoroughly for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Aliquot for Storage (if necessary): If the entire stock solution will not be used immediately, aliquot it into single-use volumes in sterile, amber microcentrifuge tubes.

  • Store Properly: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

  • Final Dilution: On the day of the experiment, thaw a single aliquot and dilute it to the final working concentration in the appropriate cell culture medium or buffer.

Mandatory Visualizations

ERK5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors (EGF, NGF) Stress (Oxidative, Osmotic) Receptor Receptor Tyrosine Kinases (e.g., EGFR) GrowthFactors->Receptor binds MEKK2_3 MEKK2 / MEKK3 Receptor->MEKK2_3 activates MEK5 MEK5 MEKK2_3->MEK5 phosphorylates activates ERK5_inactive ERK5 (inactive) MEK5->ERK5_inactive phosphorylates ERK5_active ERK5 (active) ERK5_inactive->ERK5_active activates ERK5_nucleus ERK5 (active) ERK5_active->ERK5_nucleus translocates MEF2 MEF2 ERK5_nucleus->MEF2 phosphorylates c_Fos c-Fos ERK5_nucleus->c_Fos activates SAP1 SAP1 ERK5_nucleus->SAP1 phosphorylates SGK SGK ERK5_nucleus->SGK phosphorylates Transcription Gene Transcription (Proliferation, Survival, Differentiation) MEF2->Transcription c_Fos->Transcription SAP1->Transcription SGK->Transcription JWG071 This compound JWG071->ERK5_inactive inhibits activation

Caption: The ERK5 signaling pathway, from extracellular signals to gene transcription, and the inhibitory action of this compound.

JWG071_Prep_Workflow start Start: This compound Powder weigh Weigh Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock use_fresh Use Immediately for Experiment stock->use_fresh aliquot Aliquot into Single-Use Tubes stock->aliquot If not for immediate use end End use_fresh->end store Store at -80°C or -20°C aliquot->store

Caption: Recommended workflow for the preparation of a this compound stock solution for in vitro use.

References

LRRK2 Inhibition with JWG-071: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the inhibitor JWG-071 to control for Leucine-Rich Repeat Kinase 2 (LRRK2) activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound and what are its known off-targets?

A1: this compound is a potent inhibitor of ERK5 (MAPK7). However, it exhibits significant off-target activity against several other kinases, most notably Leucine-Rich Repeat Kinase 2 (LRRK2) and Doublecortin Like Kinases 1 and 2 (DCLK1/2).[1][2] Therefore, when using this compound in experimental systems, it is crucial to implement controls to distinguish effects mediated by ERK5 inhibition from those caused by LRRK2 or DCLK inhibition.

Q2: My experimental results with this compound are different from what I expected for LRRK2 inhibition. What could be the cause?

A2: Discrepancies between expected and observed results can arise from the compound's polypharmacology. This compound has been reported to induce cellular senescence and cytotoxicity in various cell lines, effects that may be linked to its primary target, ERK5, rather than LRRK2.[1][3] It is essential to conduct parallel experiments with highly specific LRRK2 inhibitors (e.g., MLi-2) and ERK5 inhibitors to dissect which kinase is responsible for the observed phenotype.[1]

Q3: How can I confirm that this compound is engaging LRRK2 in my cellular model?

A3: Direct target engagement in a cellular context can be verified using the Cellular Thermal Shift Assay (CETSA).[4][5] This method is based on the principle that when a compound binds to its target protein, it stabilizes the protein, leading to an increase in its thermal denaturation temperature.[5] A shift in the LRRK2 melting curve in the presence of this compound provides strong evidence of direct binding. A detailed protocol for CETSA is provided below.

Q4: What are the established cellular readouts for LRRK2 kinase activity inhibition?

A4: Inhibition of LRRK2's kinase activity in cells leads to a distinct downstream signaling event: the dephosphorylation of LRRK2 at serine residues 910 and 935 (pS910/pS935).[6] These sites are crucial for the binding of 14-3-3 proteins, which regulate LRRK2's subcellular localization.[6] Upon inhibitor treatment, LRRK2 is dephosphorylated at these sites, disrupts its interaction with 14-3-3, and re-localizes from a diffuse cytoplasmic pattern to discrete cytoplasmic bodies or aggregates.[6][7] Monitoring pS935 levels by Western blot or immunofluorescence for LRRK2 re-localization are robust cellular assays to confirm LRRK2 inhibition.

Q5: Are there any known issues with long-term LRRK2 inhibition that I should be aware of?

A5: While LRRK2 inhibitors are being developed for chronic diseases like Parkinson's, preclinical studies in rodents have noted potential peripheral side effects. LRRK2 is highly expressed in tissues such as the lungs and kidneys, and long-term inhibition has been associated with morphological changes in these organs.[8] While the relevance to human safety is still under investigation, it is a factor to consider in the design and interpretation of long-term in vivo studies.

Troubleshooting Guides

Guide 1: Distinguishing On-Target LRRK2 Effects from Off-Target Phenotypes

If you observe a cellular phenotype (e.g., decreased viability, altered morphology) after this compound treatment, follow this guide to determine if the effect is mediated by LRRK2.

  • Phenotype Confirmation: Replicate the experiment to confirm the initial observation. Include a vehicle-only control (e.g., DMSO).

  • Comparative Inhibitor Studies: Perform parallel experiments using a highly selective LRRK2 inhibitor (e.g., MLi-2) and a selective ERK5 inhibitor.

    • If the phenotype is replicated with the selective LRRK2 inhibitor but not the ERK5 inhibitor, it is likely an on-target LRRK2 effect.

    • If the phenotype is replicated with the selective ERK5 inhibitor but not the LRRK2 inhibitor, it is likely an off-target effect (relative to LRRK2).

    • If the phenotype is not replicated by either selective inhibitor alone, it may result from the combined inhibition of multiple kinases.

  • Confirm LRRK2 Inhibition: In parallel with the phenotype assay, measure a direct marker of LRRK2 inhibition, such as the phosphorylation status of Ser935 (pS935-LRRK2), to ensure all inhibitors are used at effective concentrations.[7]

Data Presentation

Table 1: Comparative Kinase Inhibition Profile
CompoundPrimary TargetIC₅₀ (ERK5)IC₅₀ (LRRK2)Other Notable TargetsReference
This compound ERK5~2-3 µM (cellular)Potent inhibitorDCLK1, DCLK2, PLK4[1][2]
MLi-2 LRRK2>10 µM~1 nM (biochemical)Highly selective[1]
DCLK1-IN-1 DCLK1/2Not reportedNot reportedDCLK1, DCLK2[1]

Note: IC₅₀ values can vary depending on the assay format (biochemical vs. cellular). The data presented are for general comparison.

Experimental Protocols

Protocol 1: LRRK2 Kinase Activity Assay (In Vitro using ADP-Glo™)

This protocol outlines a luminescent-based assay to measure the kinase activity of purified LRRK2 by quantifying ADP production.[9][10]

Materials:

  • Purified LRRK2 enzyme

  • LRRK2 substrate (e.g., LRRKtide peptide)

  • ATP

  • This compound or other inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume assay plates

Procedure:

  • Prepare the LRRK2 Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT.[9]

  • Prepare serial dilutions of this compound in 5% DMSO.

  • In a 384-well plate, add 1 µl of inhibitor dilution or vehicle (5% DMSO).[9]

  • Add 2 µl of LRRK2 enzyme diluted in kinase buffer to each well. The optimal enzyme concentration should be determined empirically by titration.[9]

  • Initiate the reaction by adding 2 µl of a substrate/ATP mix (prepared in kinase buffer). Final concentrations are typically ~10 µM ATP and a suitable concentration of LRRKtide.[9]

  • Incubate the plate at room temperature for 60-120 minutes.

  • Stop the kinase reaction and measure ADP production by following the ADP-Glo™ Kit manufacturer's instructions:

    • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes.[9]

    • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes.[9]

  • Read the luminescence on a plate reader. The signal correlates with ADP formed and thus, kinase activity.

  • Calculate IC₅₀ values by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 2: LRRK2 GTPase Activity Assay (In Vitro)

This protocol describes a method to assess LRRK2 GTPase activity by measuring GTP binding.[11][12]

Materials:

  • Cell lysates containing overexpressed, tagged LRRK2

  • GTP-agarose beads (Sigma)

  • Binding Buffer: 25 mM MOPS, pH 7.2; 12.5 mM β-glycerolphosphate; 25 mM MgCl₂; 5 mM EGTA; 2 mM EDTA; 0.002% BSA; 0.25 mM DTT.[12]

  • Wash Buffer (Binding buffer without BSA)

  • SDS-PAGE and Western blot reagents

  • Anti-tag antibody (e.g., anti-Flag, anti-HA)

Procedure:

  • Pre-clear GTP-agarose beads by incubating with 1X TBS containing 0.01% BSA for 1 hour at 4°C to block non-specific binding.[12]

  • Equilibrate the beads in Binding Buffer.[12]

  • Incubate cell lysates containing tagged LRRK2 with the desired concentrations of this compound for 1 hour at 4°C.[11]

  • Add the equilibrated GTP-agarose beads to the lysate-inhibitor mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.[11][12]

  • Wash the beads 3-4 times with cold Wash Buffer to remove non-bound proteins.

  • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Probe the membrane with an antibody against the LRRK2 tag to detect the amount of GTP-bound LRRK2.

  • Quantify band intensity to determine the effect of this compound on GTP binding.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for LRRK2 Target Engagement

This protocol allows for the direct measurement of this compound binding to LRRK2 in intact cells.[4][5]

Materials:

  • Cultured cells expressing endogenous or overexpressed LRRK2

  • This compound and vehicle control (DMSO)

  • PBS and protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Liquid nitrogen

  • Ultracentrifuge

  • SDS-PAGE and Western blot reagents

  • Anti-LRRK2 antibody

Procedure:

  • Compound Treatment: Treat cultured cells with this compound at the desired concentration or with vehicle (DMSO) for 1-2 hours under normal culture conditions.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Aliquoting: Aliquot the cell suspension into PCR tubes.

  • Heating: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[5] Leave one aliquot at room temperature as the unheated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13]

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble LRRK2 at each temperature point by Western blot.

  • Data Interpretation: Plot the percentage of soluble LRRK2 (relative to the unheated control) against the temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.[5]

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Substrates & Pathways Rab29 Rab29 LRRK2 LRRK2 Dimerization & Kinase Activation Rab29->LRRK2 Recruits to membrane GTP_GDP GTP/GDP Binding GTP_GDP->LRRK2 Activates Rab8 Rab8 LRRK2->Rab8 Phosphorylates Rab10 Rab10 LRRK2->Rab10 Phosphorylates Rab12 Rab12 LRRK2->Rab12 Phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab8->Vesicular_Trafficking Rab10->Vesicular_Trafficking Rab12->Vesicular_Trafficking Autophagy Autophagy/Lysosomal Function Vesicular_Trafficking->Autophagy JWG071 This compound JWG071->LRRK2 Inhibits Kinase Activity

Caption: LRRK2 signaling pathway showing upstream regulators and downstream Rab substrates.

JWG071_Workflow cluster_controls Comparative Inhibitor Testing cluster_validation Validation Assays start Observe Cellular Phenotype with this compound control_lrrk2 Test Selective LRRK2 Inhibitor (e.g., MLi-2) start->control_lrrk2 control_erk5 Test Selective ERK5 Inhibitor start->control_erk5 decision Phenotype Replicated by Selective LRRK2 Inhibitor? control_lrrk2->decision control_erk5->decision result_on_target Conclusion: Phenotype is LRRK2-Mediated decision->result_on_target Yes result_off_target Conclusion: Phenotype is Not LRRK2-Mediated (Likely ERK5 or other) decision->result_off_target No pS935 Measure LRRK2 pS935 (Western Blot) result_on_target->pS935 CETSA Confirm Target Engagement (CETSA) result_on_target->CETSA CETSA_Workflow A 1. Treat cells with This compound or Vehicle B 2. Harvest and aliquot cell suspension A->B C 3. Heat aliquots across a temperature gradient B->C D 4. Lyse cells (Freeze-Thaw) C->D E 5. Separate soluble fraction (Ultracentrifugation) D->E F 6. Analyze soluble LRRK2 (Western Blot) E->F G 7. Plot melting curves and compare shifts F->G

References

interpreting unexpected results with JWG-071

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JWG-071, a kinase-selective chemical probe for Extracellular signal-regulated kinase 5 (ERK5).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a kinase-selective chemical probe that primarily targets ERK5 (also known as MAPK7), inhibiting its kinase activity with an IC50 of 88 nM.[1][2] It functions as an ATP-competitive inhibitor.

Q2: Is this compound completely selective for ERK5?

No. While it is a valuable tool for studying ERK5, this compound exhibits polypharmacology. It is also a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), with an IC50 of 109 nM.[1][3] It also shows inhibitory activity against other kinases such as DCAMKL2 and PLK4.[2][4] However, this compound has improved selectivity against the bromodomain-containing protein BRD4 compared to older ERK5 inhibitors like XMD17-109.[4][5]

Q3: What are the known off-target effects of this compound?

The most significant off-target effects are the inhibition of LRRK2, DCAMKL1/2, and PLK4.[4][6] Researchers should design experiments with appropriate controls to account for these off-target activities. For instance, using a specific LRRK2 inhibitor, such as MLi-2, can help differentiate between ERK5- and LRRK2-mediated effects.[7]

Q4: What is "paradoxical activation" of ERK5 by this compound?

Paradoxical activation is an unexpected phenomenon where kinase inhibitors, including this compound, can lead to an increase in the transcriptional activity of ERK5, despite inhibiting its kinase function.[4] This occurs because inhibitor binding can induce a conformational change in ERK5, promoting its translocation to the nucleus and stimulating the expression of target genes like KLF2.[4] This is a critical consideration when interpreting results from experiments using this compound.

Q5: What are the best practices for handling and storing this compound?

This compound is typically supplied as a powder and should be stored at -20°C for up to 3 years.[8] Stock solutions are generally prepared in DMSO.[8] It is crucial to note that solutions of this compound are unstable and should be prepared fresh for each experiment.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions and store them at -80°C for up to 2 years.[3][9]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
No effect on cell viability or proliferation where one is expected. 1. Compound Instability: this compound solutions are unstable and may have degraded.[1]2. Insufficient Concentration: The concentration used may be too low for the specific cell line. IC50 values can vary, with some cancer cell lines showing cytotoxicity in the 2-3 µM range.[7]3. Cell Line Resistance: The cell line may not be dependent on the ERK5 signaling pathway for survival or proliferation.1. Prepare Fresh Solutions: Always prepare this compound solutions fresh from a properly stored powder or recently prepared stock solution.[1]2. Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration for your cell line.3. Alternative Cell Lines: Consider using cell lines known to be sensitive to ERK5 inhibition.
Unexpected or contradictory results (e.g., increased expression of a known ERK5 target gene). 1. Paradoxical Activation: The observed effect might be due to the paradoxical activation of ERK5 transcriptional activity by this compound.[4]2. Off-Target Effects: The phenotype could be mediated by the inhibition of off-target kinases like LRRK2, DCAMKL1/2, or PLK4.[4][6]1. Alternative Readouts: Measure endpoints that are dependent on ERK5 kinase activity rather than just gene expression (e.g., phosphorylation of a direct ERK5 substrate).2. Genetic Knockdown: Use siRNA or CRISPR to silence ERK5 and compare the phenotype to that observed with this compound treatment.[7]3. Control Compounds: Use specific inhibitors for the main off-targets (e.g., MLi-2 for LRRK2) to dissect the contribution of each kinase to the observed effect.[7]
Compound precipitation in cell culture media. 1. Poor Solubility: this compound has limited solubility in aqueous solutions. The final concentration of DMSO in the media might be too low to maintain solubility.1. Optimize Solubilization: For in vivo studies, specific formulations like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used.[8] For in vitro work, ensure the final DMSO concentration is sufficient to keep the compound in solution, but not high enough to cause cellular toxicity. Ultrasonic treatment may be needed to dissolve this compound in DMSO.[8]

Experimental Protocols

Western Blot for ERK5 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on ERK5 activity by measuring its autophosphorylation.

  • Cell Seeding: Plate cells (e.g., HeLa or Ishikawa) at a suitable density and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal ERK5 activity, serum-starve the cells for 12-24 hours.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Induce ERK5 activation by treating cells with a stimulant such as Epidermal Growth Factor (EGF) for the appropriate time (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated ERK5 (p-ERK5) overnight at 4°C. Active ERK5 autophosphorylates, resulting in a slower migrating band.[7]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total ERK5 and a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol measures the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.

  • Data Analysis: Normalize the results to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.

Visualizations

JWG_071_Signaling_Pathway This compound Mechanism of Action and Off-Target Effects JWG071 This compound ERK5 ERK5 (Target) JWG071->ERK5 LRRK2 LRRK2 (Off-Target) JWG071->LRRK2 DCAMKL DCAMKL1/2 (Off-Target) JWG071->DCAMKL PLK4 PLK4 (Off-Target) JWG071->PLK4 BRD4 BRD4 (Weak Off-Target) JWG071->BRD4 (Improved Selectivity) Transcriptional Paradoxical Transcriptional Activation (e.g., KLF2 expression) JWG071->Transcriptional Induces Downstream Downstream Kinase Activity (e.g., Proliferation, Survival) ERK5->Downstream Inhibits JWG_071_Troubleshooting_Workflow Troubleshooting Unexpected Results with this compound Start Unexpected Result Observed Check_Compound 1. Verify Compound Integrity - Prepare fresh solution? - Correct storage? Start->Check_Compound Check_Concentration 2. Confirm Effective Concentration - Perform dose-response? Check_Compound->Check_Concentration Yes Re_evaluate Re-evaluate Hypothesis Check_Compound->Re_evaluate No Consider_Paradox 3. Consider Paradoxical Activation - Is the readout transcriptional? Check_Concentration->Consider_Paradox Yes Check_Concentration->Re_evaluate No Consider_Off_Target 4. Evaluate Off-Target Effects Consider_Paradox->Consider_Off_Target No Solution_Paradox Use kinase activity assay Use genetic controls (siRNA/CRISPR) Consider_Paradox->Solution_Paradox Yes Solution_Off_Target Use specific inhibitors for off-targets (e.g., MLi-2 for LRRK2) Consider_Off_Target->Solution_Off_Target Yes Consider_Off_Target->Re_evaluate No Solution_Paradox->Re_evaluate Solution_Off_Target->Re_evaluate JWG_071_Controls Experimental Controls for this compound Experiment Experiment with this compound Vehicle Vehicle Control (e.g., DMSO) Experiment->Vehicle Genetic Genetic Control (e.g., ERK5 siRNA/KO) Experiment->Genetic OffTarget Off-Target Control (e.g., LRRK2 inhibitor) Experiment->OffTarget Inactive Inactive Analog Control (if available) Experiment->Inactive Result Robust and Interpretable Result Vehicle->Result Genetic->Result OffTarget->Result Inactive->Result

References

Technical Support Center: JWG-071 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with the ERK5 inhibitor, JWG-071, during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a kinase-selective chemical probe for Extracellular signal-regulated kinase 5 (ERK5). It functions as an ATP-competitive inhibitor of ERK5. While it shows improved selectivity against the bromodomain-containing protein 4 (BRD4) compared to its predecessor XMD8-92, it does exhibit off-target activity against other kinases.

Q2: What are the known off-target kinases of this compound?

In vitro kinase profiling has identified several off-target kinases for this compound. The most significant are Leucine-rich repeat kinase 2 (LRRK2), Doublecortin-like kinase 1 and 2 (DCAMKL1/2), and Polo-like kinase 4 (PLK4). Understanding these off-target activities is crucial for anticipating potential side effects in in vivo models.

Q3: What are the potential in vivo toxicities associated with this compound's off-target effects?

While specific in vivo toxicity data for this compound is not extensively published, potential toxicities can be inferred from studies on inhibitors of its off-target kinases:

  • LRRK2 Inhibition: Preclinical studies with LRRK2 inhibitors have shown potential for lung toxicity in non-human primates, including hypertrophy, hyperplasia, and collagen accumulation that may not be fully reversible.[1]

  • PLK4 Inhibition: The primary toxicities associated with PLK4 inhibitors are hematopoietic, specifically myeloid suppression and dose-dependent neutropenia.[2]

  • DCAMKL1/2 Inhibition: The in vivo toxicity profile of specific DCAMKL1/2 inhibitors is less characterized in publicly available literature.

Q4: How can I formulate this compound for in vivo administration to minimize toxicity?

Proper formulation is critical for ensuring consistent drug exposure and can help mitigate toxicity. Since many kinase inhibitors, likely including this compound, have poor aqueous solubility, appropriate formulation strategies are necessary. Improper formulation can lead to altered pharmacokinetic profiles, potentially increasing toxicity.[3][4]

Common formulation approaches for poorly soluble compounds include:

  • Suspensions: Using vehicles such as carboxymethylcellulose (CMC) or methylcellulose.

  • Solutions with co-solvents: Employing mixtures of DMSO, PEG300, Tween-80, and saline. It is crucial to use the minimum amount of organic solvents like DMSO due to their own potential toxicities.

  • Nanosuspensions: Reducing particle size to the nanometer scale can improve solubility and bioavailability.[5]

It is essential to perform formulation screening to identify a vehicle that provides optimal solubility and stability without causing adverse effects itself.

Q5: Can optimizing the dosing regimen of this compound reduce toxicity?

Yes, optimizing the dosing schedule is a key strategy for minimizing toxicity while maintaining efficacy.[6] Instead of a continuous daily dosing schedule, consider alternative approaches:

  • Intermittent Dosing: Dosing for a set number of days followed by a drug-free period (e.g., 5 days on, 2 days off) can help reduce cumulative toxicity.[6]

  • Dose Escalation Studies: Starting with lower doses and gradually increasing to the desired therapeutic level can help identify the maximum tolerated dose (MTD) and a recommended Phase 2 dose (RP2D) with a better safety profile.[7]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Advanced modeling can predict optimal dosing regimens that maximize target engagement while minimizing off-target effects and associated toxicities.[6]

Troubleshooting Guide

Issue: I am observing unexpected adverse events in my animal models (e.g., significant weight loss, lethargy, organ-specific toxicity).

Possible Cause & Solution:

  • Vehicle Toxicity: The formulation vehicle itself may be causing toxicity, especially at high doses or with chronic administration.

    • Troubleshooting Step: Run a vehicle-only control group to assess the tolerability of your chosen formulation. If toxicity is observed, consider alternative, less toxic vehicles.

  • High Cmax-related Toxicity: The peak plasma concentration (Cmax) of this compound may be exceeding the toxic threshold.

    • Troubleshooting Step: Modify the formulation or route of administration to achieve a slower release and lower Cmax while maintaining the desired overall exposure (AUC).[1]

  • Off-Target Toxicity: The observed adverse events could be due to the inhibition of this compound's off-target kinases (LRRK2, PLK4, etc.).

    • Troubleshooting Step: Review the known toxicities of inhibitors for these off-target kinases to see if they align with your observations. Consider monitoring specific biomarkers related to these off-targets (e.g., complete blood counts for PLK4-related hematopoietic toxicity).

  • Dosing Regimen: The current dose and schedule may be too aggressive.

    • Troubleshooting Step: Reduce the dose or switch to an intermittent dosing schedule to allow for recovery between treatments.[6]

Issue: this compound is showing poor efficacy in my in vivo model.

Possible Cause & Solution:

  • Suboptimal Formulation/Solubility: The compound may not be adequately dissolved or absorbed, leading to insufficient target engagement.

    • Troubleshooting Step: Re-evaluate the formulation. For poorly soluble compounds, consider micronization, nanosuspensions, or the use of solubility-enhancing excipients.[5] Ensure the formulation is stable and homogenous.

  • Inadequate Dose: The administered dose may be too low to achieve a therapeutic concentration at the tumor site.

    • Troubleshooting Step: If tolerated, consider a dose-escalation study to determine if higher doses improve efficacy without unacceptable toxicity.

  • Paradoxical Activation: Some kinase inhibitors can paradoxically activate their target signaling pathway under certain conditions. While not definitively shown for this compound, it's a known phenomenon for other ERK5 inhibitors.

    • Troubleshooting Step: Analyze downstream markers of ERK5 activity in your tumor samples to confirm target inhibition and rule out paradoxical activation.

  • Resistance Mechanisms: The tumor model may have intrinsic or acquired resistance to ERK5 inhibition.

    • Troubleshooting Step: Investigate potential resistance pathways in your model system. Consider combination therapies to overcome resistance.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Target KinaseIC50 (nM)Notes
ERK5 88Primary target.
LRRK2109Significant off-target activity.
DCAMKL1/2>100Off-target activity.
PLK4>100Off-target activity.
BRD4>5000Significantly improved selectivity over BRD4 compared to XMD8-92.

Data compiled from various sources. Exact IC50 values may vary depending on the assay conditions.

Table 2: Potential Off-Target Toxicities of this compound

Off-Target KinasePotential In Vivo ToxicityMonitoring Recommendations
LRRK2Lung toxicity (hypertrophy, hyperplasia, fibrosis) in non-human primates.[1]Histopathological analysis of lung tissue at study endpoint.
PLK4Hematopoietic toxicity (myeloid suppression, neutropenia).[2]Regular monitoring of complete blood counts (CBCs) throughout the study.
DCAMKL1/2To be determined based on further studies.General health monitoring and histopathology of major organs.

Experimental Protocols

Detailed Protocol: Dose-Range Finding and Toxicity Study in Rodents

This protocol provides a general framework. Specific parameters should be optimized for your experimental model and research question.

1. Objective: To determine the maximum tolerated dose (MTD) and identify potential toxicities of this compound in a rodent model (e.g., mice or rats).

2. Materials:

  • This compound

  • Appropriate vehicle for formulation (e.g., 0.5% (w/v) carboxymethylcellulose in sterile water)

  • Healthy, age- and sex-matched rodents (e.g., 6-8 week old C57BL/6 mice)

  • Standard laboratory equipment for animal handling, dosing, and monitoring.

3. Experimental Design:

  • Animal Groups:

    • Group 1: Vehicle control

    • Group 2: Low dose this compound (e.g., 10 mg/kg)

    • Group 3: Mid dose this compound (e.g., 30 mg/kg)

    • Group 4: High dose this compound (e.g., 100 mg/kg)

    • Note: Dose selection should be based on in vitro efficacy data and any available preliminary in vivo information. A 3+3 dose escalation design can also be employed.

  • Number of Animals: n = 5-10 animals per group (sex-balanced).

  • Route of Administration: As determined by the experimental goals (e.g., oral gavage (PO), intraperitoneal (IP)).

  • Dosing Schedule: Daily for 14-28 days.

4. Procedure:

  • Acclimatization: Acclimate animals to the facility for at least one week prior to the start of the study.

  • Formulation Preparation: Prepare this compound formulations fresh daily or as stability data permits. Ensure the compound is fully suspended or dissolved.

  • Dosing: Administer the designated dose to each animal based on their daily body weight.

  • Monitoring:

    • Daily:

      • Clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).

      • Body weight.

      • Food and water consumption.

    • Weekly (or as needed):

      • Blood collection for complete blood count (CBC) and serum chemistry analysis.

  • Endpoint:

    • At the end of the study, euthanize all animals.

    • Collect blood for terminal hematology and clinical chemistry.

    • Perform a gross necropsy, and record any visible abnormalities.

    • Collect and weigh major organs (liver, kidneys, spleen, heart, lungs, thymus).

    • Fix organs in 10% neutral buffered formalin for histopathological analysis.

5. Data Analysis:

  • Analyze changes in body weight, food/water consumption, hematology, and clinical chemistry parameters.

  • Correlate any observed clinical signs with histopathological findings.

  • Determine the No Observed Adverse Effect Level (NOAEL) and the MTD (often defined as the dose causing no more than 10-15% body weight loss and no mortality).

Mandatory Visualizations

MEK5_ERK5_Signaling_Pathway cluster_nucleus Nuclear Translocation Growth_Factors Growth Factors / Stress MEKK2_3 MEKK2/3 Growth_Factors->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 ERK5_active p-ERK5 (Active) ERK5->ERK5_active Nucleus Nucleus ERK5_active->Nucleus Translocation JWG071 This compound JWG071->ERK5 Inhibition MEF2 MEF2 Nucleus->MEF2 cMyc c-Myc Nucleus->cMyc NFkB NF-κB Nucleus->NFkB Proliferation Cell Proliferation MEF2->Proliferation Angiogenesis Angiogenesis MEF2->Angiogenesis cMyc->Proliferation Survival Cell Survival NFkB->Survival

Caption: MEK5/ERK5 signaling pathway and the inhibitory action of this compound.

Troubleshooting_In_Vivo_Toxicity Start Start: Observe Adverse Events (e.g., Weight Loss, Lethargy) Check_Vehicle Is there a vehicle-only control group? Start->Check_Vehicle Run_Vehicle_Control Action: Run vehicle control study Check_Vehicle->Run_Vehicle_Control No Vehicle_Toxic Is vehicle toxic? Check_Vehicle->Vehicle_Toxic Yes Run_Vehicle_Control->Vehicle_Toxic Change_Vehicle Solution: Reformulate with a different vehicle Vehicle_Toxic->Change_Vehicle Yes Check_Dose Is the dose too high? Vehicle_Toxic->Check_Dose No End Resolution Change_Vehicle->End Reduce_Dose Action: Reduce dose or switch to intermittent dosing Check_Dose->Reduce_Dose Yes Check_Off_Target Could it be off-target toxicity? Check_Dose->Check_Off_Target No Reduce_Dose->End Monitor_Off_Target Action: Monitor biomarkers for off-target effects (e.g., CBC for PLK4) Check_Off_Target->Monitor_Off_Target Yes Consider_PK Consider PK/PD Analysis: Is Cmax too high? Check_Off_Target->Consider_PK No Monitor_Off_Target->End Modify_Formulation Solution: Modify formulation for slower release Consider_PK->Modify_Formulation Yes Consider_PK->End No Modify_Formulation->End

Caption: Troubleshooting workflow for unexpected in vivo toxicity with this compound.

In_Vivo_Study_Workflow Start Start: In Vivo Study Planning Formulation 1. Formulation Development & Vehicle Selection Start->Formulation DoseRange 2. Dose-Range Finding Study (Determine MTD & NOAEL) Formulation->DoseRange EfficacyStudy 3. Efficacy Study Design (Select tumor model, define endpoints) DoseRange->EfficacyStudy Execution 4. In-Life Phase: - Dosing - Daily Monitoring (Weight, Clinical Signs) - Tumor Measurements EfficacyStudy->Execution Toxicity_Monitoring 5. Toxicity Monitoring: - Regular Blood Draws (CBC, Chemistry) - Interim observations Execution->Toxicity_Monitoring Endpoint 6. Study Endpoint: - Euthanasia - Necropsy & Organ Collection - Terminal Blood Collection Toxicity_Monitoring->Endpoint Analysis 7. Data Analysis: - Efficacy (Tumor Growth Inhibition) - Toxicity (Histopathology, Clinical Pathology) - PK/PD Analysis Endpoint->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Caption: General experimental workflow for an in vivo efficacy and toxicity study.

References

Validation & Comparative

A Head-to-Head In Vitro Comparison of ERK5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade. Unlike the well-studied ERK1/2 pathway, the ERK5 pathway is activated by a unique set of upstream kinases, MEKK2/3 and MEK5, in response to various stimuli including growth factors and cellular stress.[1][2] Its role in regulating fundamental cellular processes such as proliferation, survival, and migration has implicated the ERK5 pathway in various cancers, making it an attractive target for therapeutic intervention.[3][4]

This guide provides an objective, data-driven comparison of several prominent ERK5 inhibitors available for in vitro research. We will delve into their potency, selectivity, and mechanisms of action, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool compounds for your research needs.

The ERK5 Signaling Pathway

The ERK5 signaling cascade is a three-tiered system. It begins with the activation of MAP3Ks (MEKK2 or MEKK3), which then phosphorylate and activate the MAP2K, MEK5.[1] MEK5, in turn, specifically phosphorylates the TEY (Threonine-Glutamic Acid-Tyrosine) motif in the activation loop of ERK5.[1][2] Once activated, ERK5 can phosphorylate a variety of downstream substrates, including transcription factors like MEF2, c-Myc, and c-Fos, thereby regulating gene expression and driving cellular responses.[1][5] A unique feature of ERK5 is its large C-terminal tail, which contains a transcriptional activation domain (TAD), allowing it to directly influence gene expression.[1]

ERK5_Signaling_Pathway cluster_nucleus Nucleus stimuli Growth Factors, Stress, Cytokines mekk23 MEKK2 / MEKK3 stimuli->mekk23 mek5 MEK5 mekk23->mek5 P erk5 ERK5 mek5->erk5 P nucleus Nucleus erk5->nucleus erk5_nuc ERK5 mef2 MEF2 erk5_nuc->mef2 P cmyc_cfos c-Myc, c-Fos erk5_nuc->cmyc_cfos P proliferation Cell Proliferation, Survival, Migration mef2->proliferation cmyc_cfos->proliferation

Caption: Canonical ERK5 Signaling Pathway.

Comparative Analysis of ERK5 Inhibitors

The development of small molecule inhibitors targeting ERK5 has been challenging, with issues of kinase selectivity and off-target effects being significant hurdles. A notable characteristic of many ERK5 kinase domain inhibitors is their ability to cause a "paradoxical activation" of the C-terminal transcriptional activation domain, a phenomenon that must be considered when interpreting experimental results.[1]

Below is a summary of commonly used in vitro ERK5 inhibitors, detailing their potency and known selectivity profiles.

InhibitorTarget(s)Potency (IC50 / Kd)Key Selectivity NotesParadoxical Activation
XMD8-92 ERK5, BRDs80 nM (Kd, ERK5)Also inhibits Bromodomains (e.g., BRD4, Kd = 170 nM).[6]Yes[1]
ERK5-IN-1 (XMD17-109)ERK5162 nM (IC50)[6][7]Selective for ERK5.Yes[1]
AX15836 ERK586 nM (IC50)[8]Selective for ERK5; lacks BRD4 binding activity.[1]Yes[1]
BAY-885 ERK5Potent and Selective[6]Selective for ERK5; lacks BRD4 binding activity.[1]Yes[1]
BIX02189 MEK5, ERK51.5 nM (IC50, MEK5) 59 nM (IC50, ERK5)[6][9]Primarily a MEK5 inhibitor. Does not inhibit MEK1/2, ERK2, JNK2.[6][9]N/A (Targets MEK5)
ADTL-EI1712 ERK1, ERK540 nM (IC50, ERK1) 65 nM (IC50, ERK5)[10]Dual inhibitor of ERK1 and ERK5.[1]Unknown
SKLB-D18 ERK1, ERK2, ERK538.7 nM (IC50, ERK1)40.1 nM (IC50, ERK2)59.7 nM (IC50, ERK5)[11]Triple inhibitor of ERK1/2/5.Unknown
ERK5-IN-2 ERK50.82 µM (IC50)[6]Selective for ERK5.Unknown

Experimental Design for Inhibitor Evaluation

A typical in vitro workflow for characterizing a novel ERK5 inhibitor involves a multi-step process, starting from biochemical assays to confirm direct enzyme inhibition and progressing to cell-based assays to evaluate its effect on the signaling pathway and cellular phenotypes.

Experimental_Workflow start Start: Compound Library biochem_assay Biochemical Kinase Assay (e.g., TR-FRET, Radiometric) start->biochem_assay ic50_det Determine IC50/Kd for ERK5 biochem_assay->ic50_det selectivity Kinase Selectivity Profiling (Panel of other kinases) ic50_det->selectivity cell_assay_start Cell-Based Assays selectivity->cell_assay_start western_blot Western Blot Analysis (p-ERK5, p-downstream targets) cell_assay_start->western_blot proliferation_assay Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) western_blot->proliferation_assay migration_assay Cell Migration Assay (e.g., Wound Healing) proliferation_assay->migration_assay end End: Characterized Inhibitor migration_assay->end

Caption: In Vitro Experimental Workflow for ERK5 Inhibitor Characterization.

Detailed Experimental Protocols

In Vitro Biochemical Kinase Assay

This protocol is a generalized method to determine the IC50 value of a test compound against purified ERK5 enzyme.

Objective: To measure the direct inhibitory effect of a compound on ERK5 kinase activity.

Materials:

  • Recombinant active ERK5 protein

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • [γ-³²P]ATP or an appropriate fluorescent ATP analog

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test inhibitors dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid) or appropriate detection reagents for non-radiometric assays.

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, the desired concentration of substrate (e.g., MBP at 0.25 mg/mL), and recombinant ERK5 enzyme (e.g., 5-10 nM).

  • Add serial dilutions of the test inhibitor (typically from 100 µM to 1 pM) or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add the reaction mixture to the wells containing the inhibitor. Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP (e.g., 10 µM) mixed with [γ-³²P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.

Western Blot for ERK5 Pathway Activation

This protocol is used to assess the effect of an inhibitor on ERK5 phosphorylation and the activation of its downstream targets in a cellular context.

Objective: To determine if the inhibitor can block ERK5 signaling in intact cells.

Materials:

  • Cell line of interest (e.g., HeLa, A549)[3][12]

  • Cell culture medium and serum

  • Stimulant (e.g., Epidermal Growth Factor (EGF), Phorbol 12-myristate 13-acetate (PMA), or sorbitol)[9][13]

  • Test inhibitor

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK5 (p-ERK5), anti-total-ERK5, anti-phospho-MEF2C (p-MEF2C)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer apparatus

  • Chemiluminescence substrate

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours if investigating growth factor-induced activation.

  • Pre-treat the cells with various concentrations of the ERK5 inhibitor or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with a suitable agonist (e.g., 100 ng/mL EGF for 15-30 minutes) to activate the ERK5 pathway.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-ERK5) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe for total ERK5 as a loading control.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To evaluate the effect of ERK5 inhibition on cancer cell growth.

Materials:

  • Cancer cell line (e.g., A549, H292)[3]

  • 96-well cell culture plates

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control).

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value for cell proliferation inhibition.

References

Comparative Efficacy of JWG-071 and Genetic Knockdown of ERK5 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, has emerged as a significant target in cancer therapy. Its role in promoting cell proliferation, survival, and invasion makes it an attractive molecule for therapeutic intervention. This guide provides a detailed comparison of two primary methods for inhibiting ERK5 function: the small molecule inhibitor JWG-071 and genetic knockdown techniques such as siRNA and shRNA.

At a Glance: this compound vs. ERK5 Knockdown

FeatureThis compoundGenetic Knockdown of ERK5
Mechanism of Action ATP-competitive inhibitor of ERK5 kinase activity.Post-transcriptional gene silencing, leading to reduced ERK5 protein expression.
Specificity Highly selective for ERK5, with some off-target activity on LRRK2.[1] Significantly more selective over bromodomains compared to older inhibitors like XMD8-92.Highly specific to the ERK5 gene, minimizing off-target effects.
Mode of Application Can be administered in vitro and in vivo.[1]Primarily used for in vitro studies, with in vivo applications requiring viral delivery systems.
Reversibility Reversible; effects diminish upon removal of the compound.Can be transient (siRNA) or stable (shRNA), leading to long-term loss of protein expression.
Therapeutic Potential High, as a potential oral therapeutic for various cancers.Primarily a research tool for target validation; therapeutic applications are still in early development (gene therapy).

Efficacy in Preclinical Cancer Models: A Data-Driven Comparison

Endometrial Cancer

Studies in endometrial cancer have provided a direct comparison between this compound and genetic knockdown of ERK5, demonstrating remarkable concordance in their anti-cancer effects.

Table 1: Effect of this compound and ERK5 siRNA on Endometrial Cancer Cell Proliferation [1]

Cell LineTreatmentProliferation Inhibition (%)
IshikawaThis compound (3 µM)~50%
IshikawaERK5 siRNA #1~40%
IshikawaERK5 siRNA #2~45%
AN3CAThis compound (3 µM)~40%
AN3CAERK5 siRNA #1~35%
AN3CAERK5 siRNA #2~40%

Table 2: Induction of Apoptosis in Endometrial Cancer Cells [1]

Cell LineTreatmentIncrease in Apoptotic Cells (Annexin V positive)
IshikawaThis compound (5 µM)Significant increase
AN3CAThis compound (5 µM)Significant increase
ARK1This compound (5 µM)Significant increase
IshikawaMEK5 knockout (upstream activator of ERK5)Significant increase in basal apoptosis
IshikawaERK5 shRNAIncreased number of apoptotic cells

In vivo studies further substantiate these findings. Both this compound treatment and genetic depletion of MEK5 (leading to inactive ERK5) resulted in a significant reduction in the growth of endometrial cancer xenografts in mice.[1]

Other Cancer Types

While direct comparative studies are less common in other cancers, independent investigations consistently highlight the anti-proliferative effects of both this compound and ERK5 knockdown across a range of malignancies. This compound has shown cytotoxic effects in prostate, cervical, neuroblastoma, and glioblastoma cancer cell lines.[1] Similarly, ERK5 knockdown has been demonstrated to inhibit proliferation and tumor growth in models of lung cancer, melanoma, and leukemia.[2][3][4]

Understanding the Mechanisms: Signaling Pathways and Experimental Approaches

The ERK5 Signaling Pathway

The MEK5/ERK5 signaling cascade is a critical regulator of cellular processes implicated in cancer progression. Its activation by various growth factors and stress signals leads to the phosphorylation and activation of downstream transcription factors, ultimately promoting gene expression involved in cell cycle progression, survival, and metastasis.

ERK5_Signaling_Pathway cluster_nucleus Nucleus GF Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase GF->Receptor Stress Cellular Stress MEKK2_3 MEKK2/3 Stress->MEKK2_3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 Nucleus Nucleus ERK5->Nucleus (translocation) TranscriptionFactors Transcription Factors (e.g., MEF2, c-Myc, NF-κB) ERK5->TranscriptionFactors JWG071 This compound JWG071->ERK5 siRNA_shRNA siRNA/shRNA siRNA_shRNA->ERK5 (degradation) GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Cell Proliferation GeneExpression->Proliferation Survival Cell Survival GeneExpression->Survival Invasion Invasion GeneExpression->Invasion

Caption: The MEK5/ERK5 signaling pathway and points of intervention.

Experimental Workflow for Comparative Analysis

A typical workflow to compare the efficacy of a small molecule inhibitor like this compound with genetic knockdown of its target involves a multi-pronged approach, starting from in vitro cell-based assays to in vivo animal models.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Start Start: Cancer Cell Line Treatment Treatment Groups Start->Treatment Control Vehicle Control Treatment->Control JWG071 This compound Treatment Treatment->JWG071 Knockdown ERK5 Knockdown (siRNA/shRNA) Treatment->Knockdown InVitro In Vitro Assays Control->InVitro JWG071->InVitro Knockdown->InVitro Proliferation Proliferation Assay (e.g., MTT) Apoptosis Apoptosis Assay (e.g., Annexin V) WesternBlot Western Blot (p-ERK5, total ERK5) InVivo In Vivo Studies (Xenograft Model) InVitro->InVivo TumorGrowth Tumor Growth Measurement IHC Immunohistochemistry (Ki67, Cleaved Caspase-3) Analysis Data Analysis & Comparison InVivo->Analysis

Caption: A standard workflow for comparing a targeted inhibitor with genetic knockdown.

Detailed Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound or transfect with ERK5 siRNA/shRNA and respective controls. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis (Annexin V) Assay
  • Cell Treatment: Treat cells with this compound or perform ERK5 knockdown as described for the MTT assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blotting for Phospho-ERK5
  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK5 (Thr218/Tyr220) and total ERK5 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

shRNA-Mediated Knockdown of ERK5
  • Vector Preparation: Clone an ERK5-specific shRNA sequence into a lentiviral vector.

  • Lentivirus Production: Co-transfect the shRNA vector with packaging plasmids into HEK293T cells to produce lentiviral particles.

  • Transduction: Infect the target cancer cells with the lentiviral particles in the presence of polybrene.

  • Selection: Select for stably transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Validation: Confirm the knockdown of ERK5 expression by Western blotting and/or qRT-PCR.

Conclusion

Both this compound and genetic knockdown of ERK5 have proven to be effective strategies for inhibiting ERK5 function and mitigating its pro-tumorigenic effects in preclinical cancer models. This compound offers the advantage of being a clinically translatable small molecule, while genetic knockdown provides a highly specific research tool for target validation. The consistent anti-cancer phenotypes observed with both methodologies strongly support the continued development of ERK5 inhibitors like this compound for the treatment of various malignancies. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to further investigate the role of ERK5 in cancer and to evaluate the efficacy of novel therapeutic strategies targeting this critical signaling pathway.

References

Safety Operating Guide

Navigating the Disposal of JWG-071: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling JWG-071, a kinase-selective chemical probe for ERK5, must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound containing explicit disposal instructions is not publicly available, established protocols for the disposal of hazardous chemical waste in a laboratory setting provide essential guidance. All chemical waste must be managed in accordance with national and local regulations.

Immediate Safety and Handling Considerations

Before disposal, proper handling and storage of this compound are paramount to minimize risks. Unused this compound should be stored as a powder at -20°C for up to three years. Solutions of this compound are noted to be unstable and should be prepared fresh.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste, including contaminated labware and personal protective equipment (PPE). This protocol is based on general best practices for hazardous chemical waste management.

1. Waste Identification and Segregation:

  • Categorize Waste: Identify all waste streams containing this compound. This includes pure (unopened or expired) compound, leftover solutions, contaminated consumables (e.g., pipette tips, tubes, flasks), and contaminated PPE (e.g., gloves, lab coats).

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from non-hazardous and biological waste.

2. Waste Collection and Containment:

  • Chemical Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically resistant container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any solvents used.

    • Solid waste, such as contaminated vials or powders, should be collected in a separate, clearly labeled hazardous waste container.

  • Contaminated Labware and PPE:

    • Disposable plasticware, glassware, and PPE contaminated with this compound should be collected in a designated, lined container for solid hazardous waste.

    • Sharps, such as needles or contaminated broken glass, must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.

3. Labeling and Storage:

  • Proper Labeling: All waste containers must be accurately and clearly labeled with their contents.

  • Secure Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.

4. Disposal Request and Pickup:

  • Contact EHS: Once a waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the environmental health and safety office.

  • Documentation: Complete any required waste disposal forms accurately and completely.

Quantitative Data Summary

While specific quantitative data for this compound disposal is unavailable, the following table summarizes its key chemical and storage information.

PropertyValueReference
Molecular Weight 612.76 g/mol [1]
CAS Number 2250323-50-1[2]
Storage (Powder) 3 years at -20°C[1]
Storage (Solutions) Unstable, prepare fresh[1]

Experimental Protocols

Detailed experimental protocols for the use of this compound in research, such as in cell-based assays or animal studies, can inform disposal procedures by identifying potential waste streams. For instance, a study on endometrial cancer utilized this compound and detailed the preparation of solutions and handling of treated cells and animal tissues, all of which would require disposal as hazardous waste.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of this compound in a laboratory setting.

JWG_071_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Containment cluster_3 Final Disposal start This compound Waste Generated is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? is_liquid->is_solid No liquid_container Labeled, Leak-Proof Liquid Waste Container is_liquid->liquid_container Yes is_sharp Sharps? is_solid->is_sharp No solid_container Labeled, Lined Solid Waste Container is_solid->solid_container Yes sharps_container Labeled, Puncture-Resistant Sharps Container is_sharp->sharps_container Yes storage Store in Satellite Accumulation Area is_sharp->storage No liquid_container->storage solid_container->storage sharps_container->storage pickup Request EHS Pickup storage->pickup

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety guidelines for definitive disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.